6-phenyl-1H-pyrimidine-2,4-dithione
Description
Structure
3D Structure
Properties
CAS No. |
64247-58-1 |
|---|---|
Molecular Formula |
C10H8N2S2 |
Molecular Weight |
220.3g/mol |
IUPAC Name |
6-phenyl-1H-pyrimidine-2,4-dithione |
InChI |
InChI=1S/C10H8N2S2/c13-9-6-8(11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) |
InChI Key |
VBZZPISRUWBGKZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=S)NC(=S)N2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=S)NC(=S)N2 |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Analysis of 6-Phenyl-1H-pyrimidine-2,4-dithione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-phenyl-1H-pyrimidine-2,4-dithione and its derivatives. Due to the limited availability of comprehensive spectral data for the exact parent compound, this guide leverages data from closely related 6-phenylpyrimidine-thione analogues to provide a robust framework for spectroscopic characterization. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this class of compounds.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through the cyclocondensation of a β-ketoester with thiourea. A representative synthetic protocol is outlined below.
General Experimental Protocol for Synthesis
A mixture of a β-ketoester (e.g., ethyl benzoylacetate), thiourea, and a base such as sodium ethoxide in a suitable solvent like absolute ethanol is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification with an acid like hydrochloric acid. The resulting solid is then filtered, washed with water, and recrystallized from an appropriate solvent to yield the purified this compound derivative.
Caption: Synthetic workflow for this compound derivatives.
Spectroscopic Characterization
The structural elucidation of the synthesized this compound derivatives is accomplished through a combination of spectroscopic techniques, including FT-IR, NMR (¹H and ¹³C), and Mass Spectrometry.
FT-IR Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups present in the molecule.
Experimental Protocol: The FT-IR spectrum is recorded using a spectrophotometer, typically in the range of 4000-400 cm⁻¹. The solid sample is prepared as a KBr pellet.
Expected Characteristic Peaks:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H stretch | 3400 - 3100 | Broad peak, indicating hydrogen bonding |
| C-H stretch (aromatic) | 3100 - 3000 | Sharp peaks |
| C=S stretch | 1250 - 1020 | Strong absorption |
| C=C stretch (aromatic) | 1600 - 1450 | Multiple sharp peaks |
| C-N stretch | 1350 - 1250 | Characteristic absorption |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are pivotal for determining the carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm).
¹H NMR Spectral Data of a Representative 4,6-diphenylpyrimidine-2(1H)-thione Derivative:
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Pyrimidine-H | ~7.0 - 7.2 | Singlet |
| Phenyl-H | ~7.3 - 8.0 | Multiplet |
| N-H | ~13.0 - 14.0 | Broad Singlet |
¹³C NMR Spectral Data of a Representative 4,6-diphenylpyrimidine-2(1H)-thione Derivative:
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=S | ~175 - 185 |
| Aromatic C-H | ~125 - 135 |
| Aromatic C (quaternary) | ~135 - 150 |
| Pyrimidine C-H | ~110 - 120 |
| Pyrimidine C (quaternary) | ~160 - 170 |
Mass Spectrometry
Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of the synthesized compounds.
Experimental Protocol: The mass spectrum is obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The data is reported as a mass-to-charge ratio (m/z).
Expected Data: The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the specific this compound derivative, along with characteristic fragmentation peaks.
Spectroscopic Analysis Workflow
The general workflow for the complete spectroscopic analysis of a synthesized this compound derivative is depicted below.
Caption: General workflow for spectroscopic analysis.
Conclusion
An In-depth Technical Guide on the Core Mechanism of Action of 6-phenyl-1H-pyrimidine-2,4-dithione in Cancer Cells
A Note to the Reader: As of late 2025, a comprehensive review of publicly available scientific literature and research databases reveals a significant gap in the specific study of the anticancer mechanism of action for 6-phenyl-1H-pyrimidine-2,4-dithione. While the broader class of pyrimidine derivatives is a cornerstone of cancer chemotherapy and ongoing drug discovery, this particular dithione compound appears to be largely unexplored in this context.
Therefore, this guide will provide an in-depth overview of the established and potential mechanisms of action for structurally related pyrimidine analogues in cancer cells. The information presented herein is based on extensive research into the pyrimidine scaffold as a privileged structure in oncology. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into the likely avenues of investigation for this compound and similar compounds.
The Pyrimidine Scaffold: A Privileged Structure in Anticancer Drug Discovery
The pyrimidine nucleus is a fundamental building block of nucleic acids (uracil, thymine, and cytosine) and is integral to numerous cellular processes.[1][2][3] This inherent biocompatibility and chemical versatility have made pyrimidine derivatives a highly successful class of therapeutic agents, particularly in oncology.[1][2] Many pyrimidine-based compounds exert their anticancer effects through a variety of mechanisms, including antimetabolite activity, inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[4][5][6]
General Mechanisms of Action of Pyrimidine Derivatives in Cancer
The anticancer activity of pyrimidine analogues can be broadly categorized into several key mechanisms:
-
Antimetabolites: These compounds, being structurally similar to endogenous pyrimidines, interfere with the synthesis of DNA and RNA.[7][8] The most well-known example is 5-fluorouracil (5-FU), which, upon metabolic activation, inhibits thymidylate synthase, leading to a depletion of thymidine and subsequent DNA damage and cell death.[7][9] Other pyrimidine analogues can be incorporated into DNA and RNA, causing chain termination or dysfunctional macromolecules.[8][9]
-
Protein Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[1][4] The pyrimidine scaffold is a common feature in many kinase inhibitors as it can mimic the purine ring of ATP, competing for the enzyme's active site.[4][10] Derivatives of pyrimidine have been shown to inhibit a wide range of kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases.[4][5][11][12]
-
Induction of Apoptosis: Many pyrimidine derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells.[5][6][13] This can be a downstream effect of DNA damage or kinase inhibition. The apoptotic cascade is often initiated through the intrinsic pathway, involving the upregulation of pro-apoptotic proteins like Bax and p53 and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[13]
-
Cell Cycle Arrest: By targeting key regulators of the cell cycle, such as CDKs, pyrimidine derivatives can halt the proliferation of cancer cells at various checkpoints (e.g., G0/G1 or G2/M phase).[5][6] This prevents the cells from dividing and can ultimately lead to senescence or apoptosis.
The following diagram provides a generalized overview of the multifaceted mechanisms of action of pyrimidine derivatives in cancer cells.
Caption: Generalized mechanisms of pyrimidine derivatives in cancer therapy.
Potential Mechanisms of this compound
While direct experimental evidence is lacking, we can hypothesize the potential mechanisms of action for this compound based on its structural features:
-
The Pyrimidine Core: Suggests the possibility of acting as an antimetabolite or a kinase inhibitor.
-
The 2,4-dithione Substitution: The presence of sulfur atoms in place of oxygen (as in uracil) may alter its hydrogen bonding capacity and overall electronic properties, potentially influencing its interaction with biological targets. Thiouracil derivatives are known to have various biological activities, although their anticancer mechanisms are not as well-defined as their oxo-counterparts.
-
The 6-phenyl Group: This bulky hydrophobic group could play a significant role in target binding, potentially through van der Waals or hydrophobic interactions within a protein's active site. Structure-activity relationship studies on other pyrimidine series often show that substitutions at this position are crucial for potency and selectivity.[14]
Future Directions and Research Imperatives
The lack of data on the anticancer properties of this compound highlights a potential area for new research. Future studies should focus on:
-
In vitro Cytotoxicity Screening: Evaluating the compound against a panel of human cancer cell lines to determine its potency and selectivity.
-
Mechanism of Action Studies: Investigating its effects on the cell cycle, apoptosis, and key signaling pathways through techniques such as flow cytometry, western blotting, and kinase profiling.
-
Target Identification: Employing methods like affinity chromatography or computational docking to identify its molecular target(s).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand the contribution of the phenyl and dithione moieties to its biological activity.
Conclusion
Although the specific mechanism of action for this compound in cancer cells remains to be elucidated, its core pyrimidine structure places it within a class of compounds with proven and diverse anticancer activities. This guide provides a comprehensive overview of these general mechanisms, offering a solid foundation for future research into this and other novel pyrimidine derivatives. The exploration of such compounds is essential for the continued development of new and more effective cancer therapies.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 5. ijrpr.com [ijrpr.com]
- 6. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]
- 12. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 13. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciensage.info [sciensage.info]
Structure-Activity Relationship of 6-Phenyl-Substituted Pyrimidine-2,4-dithiones: An In-depth Technical Guide
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The substitution pattern on the pyrimidine ring plays a crucial role in modulating their pharmacological effects.[3] This technical guide focuses on the structure-activity relationship (SAR) of a specific class of these compounds: 6-phenyl-substituted pyrimidine-2,4-dithiones.
It is important to note that while the pyrimidine-2,4-dione and 2-thioxo-4-one scaffolds have been extensively studied, literature specifically detailing the synthesis and comprehensive biological evaluation of 6-phenyl-substituted pyrimidine-2,4-dithiones is limited. Therefore, this guide will present the available data on the dithiones and draw inferences from the more abundant research on their closely related 2,4-dione and 2-thioxo-4-one analogs to provide a broader understanding of the potential SAR.
General Synthesis of 6-Substituted Pyrimidine-2,4-diones
The synthesis of the pyrimidine-2,4-dione core often serves as a foundational step for the subsequent synthesis of dithione analogs. A common method involves the condensation of urea with a β-keto ester or a similar three-carbon precursor. For 6-substituted derivatives, the choice of the starting materials is crucial in introducing the desired substituent at the C6 position.
A general synthetic pathway to 6-aminopyrimidine-2,4-diones involves the reaction of urea and cyanoacetic acid in the presence of acetic anhydride.[4] The resulting 6-aminopyrimidine-2,4-dione can then be further modified.[4]
Structure-Activity Relationship (SAR) Insights
Due to the limited data on 6-phenyl-substituted pyrimidine-2,4-dithiones, the SAR is discussed based on findings from related pyrimidine-2,4-dione and 2-thioxo-4-one analogs. These insights can guide the design of future dithione derivatives.
Antimicrobial Activity
Studies on 6-substituted pyrimidine-2,4-diones have shown that the nature of the substituent on the phenyl ring at the 6-position significantly influences their antibacterial activity.
-
Electronic Effects: Derivatives with electron-withdrawing groups on the para position of the phenyl ring generally exhibit poor antibacterial activity.[1][4] In contrast, the presence of electron-donating groups or no substitution tends to result in moderate to good antibacterial activity.[1][4]
Anticancer and Cytotoxic Activity
The cytotoxic potential of pyrimidine derivatives is a major area of investigation. For 5-aryl ethylidene amino-substituted pyrimidine-2,4-diones and 2-thiopyrimidine-4-ones, the following observations have been made:
-
Substitution on the Aryl Moiety: The introduction of an electron-withdrawing group, such as a nitro group, on the aryl moiety has been shown to decrease cytotoxic activity against certain cancer cell lines.[5]
-
Comparison of Dione and Thione Analogs: In a study comparing 5-aryl ethylidene amino-pyrimidine-2,4-diones and their corresponding 2-thioxo-4-one analogs, the dione derivatives were found to be the most effective cytotoxic agents.[5]
The following table summarizes the cytotoxic activity of some 5-aryl ethylidene amino-pyrimidine-2,4-diones and 2-thiopyrimidine-4-ones against various cancer cell lines.
| Compound ID | Core Structure | R² | R³ | MDA-MB-231 IC₅₀ (µM) | HT-29 IC₅₀ (µM) | U-937 IC₅₀ (µM) | Reference |
| 4 | Pyrimidine-2,4-dione | H | - | >10 | >10 | >10 | [5] |
| 6a | Pyrimidine-2,4-dione | OCH₃ | - | 0.82 | 1.95 | 3.24 | [5] |
| 6b | Pyrimidine-2,4-dione | OCH₃ | - | 0.95 | 2.11 | 4.13 | [5] |
| 7 | 2-Thiopyrimidine-4-one | H | H | 0.40 | 0.79 | 1.85 | [5] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of pyrimidine derivatives, adapted from the literature.
Synthesis of 6-Aminopyrimidine-2,4-dione[4]
-
A mixture of urea (0.6 g, 1.0 mol) and cyanoacetic acid (0.93 g, 1.1 mol) in acetic anhydride (5 ml) is heated at 100-120°C for 3 hours.
-
The excess acetic anhydride and acetic acid formed during the reaction are removed under reduced pressure.
-
A 5% sodium hydroxide solution is slowly added to the cooled residue.
-
The precipitate of 6-aminopyrimidine-2,4-dione is formed, filtered, washed, and dried.
Antimicrobial Activity Screening (Cup-Plate Agar Diffusion Method)[1]
-
Microbial Cultures: Strains of Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) are obtained from a microbial technology institute.
-
Media Preparation: Nutrient agar is prepared and sterilized.
-
Inoculation: The sterile nutrient agar is poured into sterile petri dishes and allowed to solidify. The microbial cultures are then uniformly spread over the surface of the agar.
-
Sample Application: Wells or "cups" are created in the agar using a sterile borer. A defined concentration of the synthesized compounds (dissolved in a suitable solvent like DMSO) is added to the wells. A standard antibiotic is used as a positive control, and the solvent alone serves as a negative control.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.
Cytotoxicity Assay (MTT Assay)[5]
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO and then diluted with the culture medium to various concentrations. The cells are treated with these concentrations for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours to allow the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Logical Relationships in SAR
The available data, though not specific to 6-phenyl-substituted pyrimidine-2,4-dithiones, allows for the formulation of a logical framework for the structure-activity relationships of related pyrimidine analogs.
Conclusion and Future Directions
The structure-activity relationship of 6-phenyl-substituted pyrimidine-2,4-dithiones remains a largely unexplored area of research. Based on the available literature for structurally similar pyrimidine-2,4-diones and 2-thioxo-4-ones, it can be hypothesized that the electronic properties of substituents on the 6-phenyl ring will play a significant role in modulating the biological activity of the dithione analogs. Specifically, electron-donating groups may enhance antimicrobial activity, while electron-withdrawing groups could be detrimental.
Future research should focus on the targeted synthesis and comprehensive biological evaluation of a library of 6-phenyl-substituted pyrimidine-2,4-dithiones with diverse substitution patterns on the phenyl ring. This would enable the establishment of a clear and detailed SAR for this specific compound class. Furthermore, investigations into their mechanism of action, including potential enzyme inhibition or effects on specific signaling pathways, are warranted to fully understand their therapeutic potential. The development of robust and reproducible experimental protocols for their synthesis and biological screening will be paramount to advancing this promising area of medicinal chemistry.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. wjarr.com [wjarr.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review [ouci.dntb.gov.ua]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. mdpi.com [mdpi.com]
In Vitro Anticancer Activity of 6-phenyl-1H-pyrimidine-2,4-dithione: A Review of Available Scientific Literature
Despite a comprehensive search of scientific databases and scholarly articles, there is currently no publicly available research detailing the in vitro anticancer activity of the specific compound 6-phenyl-1H-pyrimidine-2,4-dithione.
While the broader class of pyrimidine derivatives has been extensively investigated for potential anticancer properties, and numerous analogues have shown promising results, specific data on the synthesis, cytotoxic effects, and mechanisms of action for this compound are not present in the reviewed literature.
Researchers and drug development professionals interested in this particular molecule may find it to be a novel area for investigation. The absence of existing data presents an opportunity for original research into its synthesis, characterization, and subsequent evaluation as a potential anticancer agent.
General Landscape of Pyrimidine Derivatives in Cancer Research
The pyrimidine scaffold is a cornerstone in the development of anticancer therapeutics. Many established chemotherapy agents are pyrimidine analogues that function by interfering with nucleic acid synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells.
Recent research has expanded to explore various substituted pyrimidines, including those with thione and phenyl moieties, for their potential to induce cancer cell death through various mechanisms. Studies on related compounds have investigated their ability to:
-
Induce apoptosis (programmed cell death).
-
Cause cell cycle arrest at different phases.
-
Inhibit key signaling pathways involved in cancer progression.
While insights from these related molecules can inform potential avenues of research for this compound, it is crucial to note that small structural modifications can lead to significant changes in biological activity. Therefore, direct experimental evaluation of the specific compound is necessary to determine its anticancer potential.
Future Directions
To address the current knowledge gap, the following experimental workflow would be necessary:
1. Chemical Synthesis and Characterization: The first step would be to synthesize and purify this compound. The structural integrity and purity of the synthesized compound would need to be confirmed using analytical techniques such as NMR, mass spectrometry, and elemental analysis.
2. In Vitro Cytotoxicity Screening: The synthesized compound would then be tested against a panel of human cancer cell lines from various tissue origins (e.g., breast, lung, colon, leukemia) to determine its cytotoxic effects. Assays such as the MTT or SRB assay would be employed to determine the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
3. Mechanistic Studies: Should the compound exhibit significant cytotoxicity, further investigations would be required to elucidate its mechanism of action. This could involve:
- Apoptosis Assays: Using techniques like flow cytometry with Annexin V/PI staining to determine if the compound induces apoptosis.
- Cell Cycle Analysis: Employing flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to see if the compound causes cell cycle arrest.
- Signaling Pathway Analysis: Utilizing methods like Western blotting to investigate the effect of the compound on key proteins involved in cancer-related signaling pathways.
Below is a generalized workflow diagram for the initial evaluation of a novel compound's anticancer activity.
Caption: Generalized workflow for the synthesis and in vitro anticancer evaluation of a novel compound.
Antimicrobial Properties of 6-Phenyl-1H-pyrimidine-2,4-dithione: A Technical Guide
Disclaimer: Scientific literature readily available through public databases does not contain specific studies on the antimicrobial properties of 6-phenyl-1H-pyrimidine-2,4-dithione. This technical guide has been compiled by extrapolating data from structurally related pyrimidine analogs, including 6-substituted pyrimidine-2,4-diones and various thiopyrimidine derivatives. The experimental data and proposed mechanisms presented herein are based on these related compounds and should be considered as a predictive guide for future research on this compound.
Introduction
Pyrimidine and its derivatives represent a critical class of heterocyclic compounds that are fundamental to various biological processes. Their scaffolds are integral to the structure of nucleic acids (cytosine, thymine, and uracil) and are found in numerous synthetic and natural products with a broad spectrum of pharmacological activities. These activities include anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The introduction of sulfur-containing functional groups, such as in thiopyrimidines, has been shown to modulate and often enhance their biological effects.
This guide focuses on the potential antimicrobial properties of this compound. While direct experimental evidence is lacking, the structural similarity to other biologically active pyrimidine-diones and -thiones suggests it may exhibit significant antimicrobial activity. Pyrimidine derivatives are known to exert their therapeutic effects by inhibiting essential enzymes involved in DNA biosynthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthetase.[3]
Synthesis of Pyrimidine Derivatives
The synthesis of pyrimidine derivatives often involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine or a related compound. For the synthesis of this compound, a plausible synthetic route would involve the reaction of a phenyl-substituted three-carbon precursor with thiourea.
A general synthetic scheme for related 4,6-diarylpyrimidine-2(1H)-thiones involves the reaction of 1,3-diaryl-2-propen-1-one with thiourea in the presence of a base like sodium ethoxide.[5]
Hypothetical Synthesis Workflow for this compound
Caption: Hypothetical workflow for the synthesis of this compound.
Antimicrobial Activity (Based on Analogous Compounds)
While no specific data exists for this compound, numerous studies on related pyrimidine derivatives demonstrate their potential as antimicrobial agents. The data presented below is for various 6-substituted pyrimidine-2,4-diones and thiopyrimidine derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Minimum Inhibitory Concentration (MIC) of Related Pyrimidine Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Pyrimidine-2,4-dione derivatives | Staphylococcus aureus | 16.26 | [6] |
| Pyrimidine-2,4-dione derivatives | Bacillus subtilis | 17.34 | [6] |
| Pyrimidine-2,4-dione derivatives | Escherichia coli | 17.34 | [6] |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Staphylococcus aureus | 16 - 102 (µM) | [7] |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Bacillus subtilis | 16 - 102 (µM) | [7] |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Escherichia coli | 16 - 102 (µM) | [7] |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Pseudomonas aeruginosa | 16 - 102 (µM) | [7] |
| Pyrimidopyrimidine derivatives | Staphylococcus aureus | Moderate to Strong Activity | [1] |
| Pyrimidopyrimidine derivatives | Bacillus subtilis | Moderate to Strong Activity | [1] |
| Pyrimidopyrimidine derivatives | Escherichia coli | Moderate to Strong Activity | [1] |
| 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles | Gram-positive bacteria | Marked Activity | [8] |
Note: The activities are reported for various derivatives within the specified class and not for a single compound.
Table 2: Zone of Inhibition of Related Pyrimidine Derivatives
| Compound Class | Test Organism | Zone of Inhibition (mm) | Reference |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Staphylococcus aureus | 9 - 45 | [7] |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Bacillus subtilis | 9 - 45 | [7] |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Escherichia coli | 9 - 45 | [7] |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Pseudomonas aeruginosa | 9 - 45 | [7] |
| 4-(6-methoxynaphthalen-2-yl)-6-(substituted aryl)pyrimidine-2(1H)-thiones | Bacillus subtilis | Active | [9] |
| 4-(6-methoxynaphthalen-2-yl)-6-(substituted aryl)pyrimidine-2(1H)-thiones | Staphylococcus aureus | Active | [9] |
| 4-(6-methoxynaphthalen-2-yl)-6-(substituted aryl)pyrimidine-2(1H)-thiones | Escherichia coli | Active | [9] |
| 4-(6-methoxynaphthalen-2-yl)-6-(substituted aryl)pyrimidine-2(1H)-thiones | Pseudomonas aeruginosa | Active | [9] |
Experimental Protocols (General)
The following are generalized experimental protocols for the synthesis and antimicrobial evaluation of pyrimidine derivatives, based on methodologies reported in the literature for analogous compounds.
General Synthesis of 4,6-Disubstituted-pyrimidine-2(1H)-thiones
A mixture of a 1,3-disubstituted-2-propen-1-one (chalcone derivative, 10 mmol), thiourea (12 mmol), and a catalytic amount of a base (e.g., potassium hydroxide or sodium ethoxide) in a suitable solvent (e.g., ethanol, 30 mL) is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solid product is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to yield the pure pyrimidine-2(1H)-thione derivative.[9][10][11]
Antimicrobial Susceptibility Testing
The in vitro antimicrobial activity can be assessed using the Kirby-Bauer disk diffusion method.[9] Bacterial or fungal cultures are uniformly spread on the surface of a suitable agar medium. Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the agar surface. After an incubation period (e.g., 24 hours at 37°C for bacteria and 48 hours at 28°C for fungi), the diameter of the zone of inhibition around each disc is measured in millimeters. Standard antibiotics (e.g., ampicillin, ciprofloxacin) and an antifungal agent (e.g., fluconazole) are used as positive controls.[7][12]
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method. A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6]
Antimicrobial Testing Workflow
Caption: A generalized workflow for antimicrobial susceptibility testing of novel compounds.
Proposed Mechanism of Action
The precise mechanism of action for this compound is unknown. However, based on studies of analogous pyrimidine derivatives, several potential targets within microbial cells can be proposed.
Many pyrimidine-based antimicrobial agents function by inhibiting key enzymes essential for bacterial survival and replication. Prominent targets include:
-
DNA Gyrase and Topoisomerase IV: These enzymes are crucial for DNA replication, repair, and transcription. Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately cell death. Some 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been identified as dual inhibitors of bacterial DNA gyrase and DHFR.[7]
-
Dihydrofolate Reductase (DHFR): This enzyme is vital for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and certain amino acids. Inhibition of DHFR disrupts the folic acid pathway, thereby halting DNA synthesis.[3]
Hypothetical Signaling Pathway of Antimicrobial Action
Caption: Proposed mechanism of antimicrobial action for this compound.
Conclusion and Future Directions
While there is a significant body of research on the antimicrobial properties of pyrimidine derivatives, this compound remains an uncharacterized compound in this regard. The information compiled in this guide from structurally similar molecules strongly suggests that it holds potential as a novel antimicrobial agent.
Future research should focus on:
-
The development of a reliable synthetic protocol for this compound.
-
In vitro evaluation of its antimicrobial activity against a broad spectrum of pathogenic bacteria and fungi.
-
Determination of its cytotoxicity against mammalian cell lines to assess its therapeutic index.
-
Elucidation of its specific mechanism of action through enzymatic assays and molecular docking studies.
Such studies will be crucial in determining the potential of this compound as a lead compound for the development of new antimicrobial drugs.
References
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of novel 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 10. researchgate.net [researchgate.net]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
- 12. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Anti-Inflammatory Potential of 6-phenyl-1H-pyrimidine-2,4-dithione: A Technical Guide for Drug Discovery
For Immediate Release
This technical guide explores the prospective anti-inflammatory capabilities of the novel compound, 6-phenyl-1H-pyrimidine-2,4-dithione. While direct experimental data on this specific molecule is not yet available in published literature, this paper synthesizes the significant body of research on structurally analogous pyrimidine derivatives to build a strong case for its investigation as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of new anti-inflammatory drugs.
Executive Summary
Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including potent anti-inflammatory effects.[1][2][3] The core pyrimidine scaffold is present in several clinically approved anti-inflammatory drugs.[3] This guide focuses on the therapeutic potential of this compound by examining the established anti-inflammatory properties, mechanisms of action, and relevant experimental protocols of its close structural relatives, such as 6-phenyl substituted pyrimidine-2-amines, pyrimidine-2(1H)-thiones, and pyrimidine-2,4-diones. The available data strongly suggest that this compound is a promising candidate for further investigation.
The Pyrimidine Scaffold in Inflammation
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. Numerous studies have demonstrated the anti-inflammatory activity of pyrimidine derivatives, which is often attributed to their ability to modulate key inflammatory pathways.[2][3] The primary mechanisms of action for many anti-inflammatory pyrimidine compounds involve the inhibition of cyclooxygenase (COX) enzymes and the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3]
Prospective Anti-Inflammatory Activity of this compound
Based on the structure-activity relationships of analogous compounds, the this compound molecule possesses key features that suggest potential anti-inflammatory activity. The presence of the phenyl group at the 6-position can contribute to the molecule's binding affinity to target enzymes, a feature observed in other active pyrimidine derivatives. The dithione functional groups may also play a crucial role in the compound's biological activity.
Data from Structurally Similar Compounds
To substantiate the potential of this compound, quantitative data from studies on analogous compounds are summarized below. These tables highlight the anti-inflammatory efficacy of pyrimidine derivatives with similar structural motifs.
Table 1: In Vivo Anti-Inflammatory Activity of 4,6-disubstituted Pyrimidin-2-amine Derivatives
| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Paw Edema | Reference |
| 4-(4-nitrophenyl)-6-phenylpyrimidine-2-amine | 10 | 3 | 75.3 | [4] |
| 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-amine | 10 | 3 | 72.8 | [4] |
| Indomethacin (Standard) | 10 | 3 | 79.0 | [4] |
Table 2: In Vitro COX Inhibitory Activity of Pyrimidine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 3 | 5.50 | 0.85 | 6.47 | [5] |
| Compound 4a | 5.05 | 0.65 | 7.77 | [5] |
| Celecoxib (Standard) | 6.34 | 0.56 | 11.32 | [5] |
| Ibuprofen (Standard) | 3.1 | 1.2 | 2.58 | [5] |
Proposed Mechanism of Action
The anti-inflammatory effects of pyrimidine derivatives are often mediated through the inhibition of key signaling pathways involved in the inflammatory response. The two most prominent pathways are the Cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.
Inhibition of Cyclooxygenase (COX) Enzymes
COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Several pyrimidine derivatives have been shown to be selective inhibitors of COX-2, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[5][6]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of gene expression involved in inflammation and immunity.[7][8] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and chemokines.[7][8] Some small molecules can inhibit this pathway by preventing the degradation of IκB.[9]
Experimental Protocols
To evaluate the anti-inflammatory potential of this compound, a series of well-established in vivo and in vitro assays can be employed. The following protocols are based on methodologies reported for analogous pyrimidine derivatives.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating acute inflammation.[4]
-
Animals: Male Wistar rats (150-200 g) are used.
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
Animals are divided into groups: control (vehicle), standard drug (e.g., Indomethacin, 10 mg/kg), and test compound (e.g., this compound at various doses).
-
The vehicle, standard, or test compound is administered orally.
-
After 1 hour, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw of each rat.
-
Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro COX Inhibition Assay
This assay determines the ability of the compound to inhibit COX-1 and COX-2 enzymes.[1]
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a colorimetric COX inhibitor screening assay kit.
-
Procedure:
-
The assay is performed in a 96-well plate.
-
The reaction mixture includes the enzyme (COX-1 or COX-2), heme, and the test compound at various concentrations.
-
The mixture is incubated for a specified time at 37°C.
-
Arachidonic acid is added to initiate the reaction.
-
The peroxidase activity of COX is measured colorimetrically by monitoring the absorbance of a chromogen at a specific wavelength.
-
-
Data Analysis: The IC50 values (concentration of the compound that causes 50% inhibition of the enzyme activity) are calculated for both COX-1 and COX-2. The selectivity index (IC50 COX-1 / IC50 COX-2) is then determined.
In Vitro Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay assesses the compound's ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[10]
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
LPS (1 µg/mL) is added to stimulate the cells, and they are incubated for 24 hours.
-
The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
-
Data Analysis: The percentage inhibition of NO production is calculated for each concentration of the test compound relative to the LPS-stimulated control.
Conclusion and Future Directions
While direct experimental evidence for the anti-inflammatory activity of this compound is currently lacking, the extensive research on structurally related pyrimidine derivatives provides a strong rationale for its investigation. The presence of the 6-phenyl group and the dithione moieties suggests that this compound could be a potent and potentially selective modulator of key inflammatory pathways.
Future research should focus on the synthesis of this compound and its evaluation in the described in vivo and in vitro models. Mechanistic studies to elucidate its precise molecular targets and signaling pathways will be crucial for its development as a potential therapeutic agent for inflammatory diseases. Furthermore, cytotoxicity studies on relevant cell lines will be essential to assess its safety profile.[11][12][13][14][15] The exploration of this and other novel pyrimidine derivatives holds significant promise for the discovery of the next generation of anti-inflammatory drugs.
References
- 1. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Semisynthesis and Evaluation of Anti-Inflammatory Activity of the Cassane-Type Diterpenoid Taepeenin F and of Some Synthetic Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562 and Jurkat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
The Elusive Kinase Inhibitor: A Technical Guide to 6-Phenyl-Substituted Pyrimidine-2,4-diones and -thiones
Introduction
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous derivatives finding application in oncology and other therapeutic areas.[1] This technical guide delves into the discovery and characterization of 6-phenyl-substituted pyrimidine-2,4-diones and their thione analogs as kinase inhibitors. While the specific molecule, 6-phenyl-1H-pyrimidine-2,4-dithione, is not extensively documented in publicly available research as a kinase inhibitor, this guide will focus on its closely related structural analogs: the pyrimidine-2,4-diones and 2-thiopyrimidine-4-ones. These analogs provide valuable insights into the structure-activity relationships (SAR) and the potential of this chemical class to target various protein kinases.
This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of these compounds.
I. Synthesis of 6-Phenyl-Substituted Pyrimidine-2,4-diones and -thiones
The synthesis of 6-phenyl-substituted pyrimidine-2,4-diones and their thio-analogs typically involves the cyclocondensation of a β-ketoester with urea or thiourea. A general synthetic scheme is presented below.
Figure 1: General synthetic scheme for 6-phenyl-pyrimidine-2,4-diones and -thiones.
Experimental Protocol: Synthesis of 6-Aminopyrimidine-2,4-diones
A representative protocol for a related structure, 6-aminopyrimidine-2,4-dione, involves the following steps[2]:
-
A mixture of the starting materials is heated in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol.
-
The reaction mixture is refluxed for several hours.
-
Upon cooling, the product precipitates and is collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent, such as ethanol.
II. Kinase Inhibitory Activity
While specific data for this compound is unavailable, studies on related pyrimidine-2,4-dione and 2-thiopyrimidine-4-one derivatives have demonstrated their potential as kinase inhibitors. These compounds have been evaluated against a panel of kinases, revealing a range of activities and selectivities.
Table 1: Kinase Inhibitory Activity of Selected Pyrimidine-2,4-dione and 2-Thiopyrimidine-4-one Derivatives
| Compound ID | Structure | Kinase Target | IC50 (µM) | Reference |
| Compound 4 | 5-arylethylidene-aminopyrimidine-2,4-dione | BRD4 | 0.029 | [3] |
| PLK1 | 0.094 | [3] | ||
| Compound 7 | 5-arylethylidene-amino-2-thiopyrimidine-4-one | BRD4 | 0.042 | [3] |
| PLK1 | 0.02 | [3] |
Note: The structures for Compound 4 and 7 are described in the referenced literature as 5-arylethylidene substituted aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones respectively, and are more complex than the core 6-phenyl structure.
The data indicates that substitutions at the 5-position of the pyrimidine ring, in addition to the 6-phenyl group, significantly influence the inhibitory potency and selectivity.
III. Experimental Protocols for Kinase Inhibition Assays
The inhibitory activity of these compounds is typically determined using in vitro kinase assays. A general workflow for such an assay is outlined below.
Figure 2: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol: BRD4 and PLK1 Inhibition Assay
As described for related compounds, the inhibitory activity against BRD4 and PLK1 can be determined as follows[3]:
-
Reagents : Recombinant human BRD4 or PLK1 enzyme, appropriate substrate (e.g., a specific peptide), ATP, and the test compound dissolved in DMSO.
-
Assay Procedure :
-
The kinase, substrate, and test compound are pre-incubated in an assay buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or fluorescence-based assays.
-
-
Data Analysis : The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the dose-response data to a suitable equation.
IV. Signaling Pathways and Mechanism of Action
The kinase targets of the 6-phenyl-substituted pyrimidine-2,4-dione and -thione analogs, such as BRD4 and PLK1, are involved in critical cellular signaling pathways that regulate cell cycle progression and gene expression. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
Figure 3: Hypothesized signaling pathway targeted by pyrimidine-2,4-dione/-thione analogs.
By inhibiting BRD4, these compounds can suppress the transcription of key oncogenes, thereby halting cancer cell proliferation.[3] Simultaneously, the inhibition of PLK1, a critical regulator of mitosis, can lead to cell cycle arrest at the G2/M phase and subsequently induce apoptosis.[3]
V. Conclusion and Future Directions
While the specific compound this compound remains an enigmatic entity in the context of kinase inhibition, the exploration of its structural neighbors, the 6-phenyl-substituted pyrimidine-2,4-diones and 2-thiopyrimidine-4-ones, has yielded promising results. These compounds have demonstrated potent and, in some cases, dual inhibitory activity against key cancer targets like BRD4 and PLK1.
Future research should focus on the synthesis and biological evaluation of the dithione analog to complete the structure-activity relationship landscape of this chemical series. A direct comparison of the dione, monothione, and dithione derivatives would provide crucial insights into the role of the oxygen and sulfur atoms in kinase binding and cellular activity. Furthermore, lead optimization of the most potent compounds, guided by structural biology and computational modeling, could lead to the development of novel and effective kinase inhibitors for cancer therapy.
References
Theoretical Framework for the Stability Analysis of 6-phenyl-1H-pyrimidine-2,4-dithione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to evaluate the stability of 6-phenyl-1H-pyrimidine-2,4-dithione. Drawing upon computational studies of related pyrimidine derivatives, this document outlines the key concepts, methodologies, and expected outcomes in the stability analysis of this compound, which is of significant interest in medicinal chemistry.
Introduction to the Stability of Pyrimidine-2,4-dithiones
Pyrimidine derivatives are a cornerstone in the development of therapeutic agents due to their presence in nucleic acids and their diverse biological activities.[1][2] The stability of these molecules is a critical factor influencing their synthesis, storage, and biological function. For this compound, a key aspect of its stability is the potential for thione-thiol tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert. This dynamic equilibrium can have profound implications for the molecule's structure, reactivity, and interaction with biological targets.[3]
Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the intricacies of tautomerism and predicting the relative stabilities of different forms of a molecule.[4][5] These methods allow for the calculation of structural parameters, relative energies, and the influence of environmental factors like solvent effects.
Tautomerism in Pyrimidine-2,4-dithiones
The this compound molecule can exist in several tautomeric forms due to proton migration between the nitrogen and sulfur atoms. The primary equilibrium is between the dithione and various thione-thiol forms. The relative stability of these tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvent polarity.
For instance, studies on similar 2-mercaptopyrimidines have shown that the thione form is generally more stable in polar solvents, while the thiol form can be favored in nonpolar environments and in the gas phase.[3] This solvent-dependent equilibrium is a crucial consideration in both chemical synthesis and biological assays.
Below is a logical diagram illustrating the potential tautomeric equilibrium for a generic pyrimidine-dithione system.
Caption: Tautomeric Interconversion in Pyrimidine-2,4-dithione.
Computational Methodology for Stability Analysis
The theoretical investigation of the stability of this compound and its tautomers typically involves a multi-step computational workflow using quantum chemical methods.
3.1. Level of Theory
Density Functional Theory (DFT) is the most common method for these types of studies due to its balance of accuracy and computational cost.[4][5] Popular functionals include B3LYP and B3PW91.[4] The choice of basis set is also critical, with Pople-style basis sets like 6-31G(d,p) and 6-311+G(d,p) being frequently employed.[4]
3.2. Geometry Optimization and Vibrational Analysis
The first step is to perform a full geometry optimization of all possible tautomers to find their minimum energy structures. This is followed by a vibrational frequency calculation to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
3.3. Relative Energy Calculations
The relative energies of the tautomers are calculated to determine their relative stabilities. These calculations are often performed at a higher level of theory or with a larger basis set for improved accuracy. The inclusion of ZPVE corrections is standard practice.
3.4. Transition State Search
To understand the kinetics of the tautomeric interconversion, a transition state (TS) search is performed. This involves finding the saddle point on the potential energy surface that connects two tautomers. The TS structure is characterized by a single imaginary frequency.
3.5. Solvent Effects
The influence of the solvent on tautomeric stability is often modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM).[6] These models approximate the solvent as a continuous dielectric medium.
The general workflow for a computational stability study is depicted below.
Caption: Workflow for Computational Stability Analysis.
Quantitative Data from Related Systems
Table 1: Calculated Relative Energies of 2-Pyrimidinethiol and 2(1H)-Pyrimidinethione Tautomers [4]
| Tautomer | Phase | Level of Theory | Relative Energy (kcal/mol) |
| 2-pyrimidinethiol | Gas | B3PW91/6-311+G(d,p) | 0.00 |
| 2(1H)-pyrimidinethione | Gas | B3PW91/6-311+G(d,p) | 3.41 |
| 2-pyrimidinethiol | Aqueous | B3PW91/6-311+G(d,p) | 6.47 |
| 2(1H)-pyrimidinethione | Aqueous | B3PW91/6-311+G(d,p) | 0.00 |
Data extracted from a study on 2-pyrimidinethiol/2(1H)-pyrimidinethione tautomerism.[4]
Table 2: Calculated Tautomerism Free Energy Changes for 2-Thiopyrimidine [3]
| Solvent | Free Energy Change (kcal/mol) |
| Gas Phase | 8.165 |
| Cyclohexene | 5.906 |
| Dimethylsulfoxide | -5.513 |
| Water | -5.829 |
Positive values indicate the thiol form is more stable, while negative values indicate the thione form is more stable.[3]
These tables clearly demonstrate the significant influence of the environment on the tautomeric equilibrium. It is reasonable to expect that this compound will exhibit similar solvent-dependent stability.
Conclusion
The stability of this compound is intrinsically linked to the equilibrium between its various tautomeric forms. Theoretical studies, predominantly using DFT, provide a robust framework for elucidating the relative stabilities of these tautomers and the energetic barriers for their interconversion. The choice of computational method, basis set, and the inclusion of solvent effects are critical for obtaining accurate and predictive results. While direct data for the target molecule is sparse, analysis of related pyrimidine-thione systems offers a strong foundation for understanding its chemical behavior. Such theoretical insights are invaluable for guiding the synthesis, formulation, and development of new therapeutic agents based on the pyrimidine scaffold.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UV-induced formation of the thymine-thymine pyrimidine (6-4) pyrimidone photoproduct--a DFT study of the oxetane intermediate ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of 6-phenyl-1H-pyrimidine-2,4-dithione
Introduction
6-phenyl-1H-pyrimidine-2,4-dithione, also known as 6-phenyl-2,4-dithiouracil, is a sulfur-containing heterocyclic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities, including potential antiviral, antibacterial, and anticancer properties. The introduction of thione groups can significantly modulate the molecule's electronic properties, lipophilicity, and metal-chelating ability, making it a valuable scaffold for designing novel therapeutic agents.
This document provides a detailed two-step protocol for the laboratory-scale synthesis of this compound. The synthesis involves an initial condensation reaction to form the precursor 6-phenyl-2-thiouracil, followed by a thionation reaction to yield the final dithione product.
Experimental Protocols
The synthesis is performed in two main stages:
-
Step 1: Synthesis of 6-phenyl-2-thiouracil
-
Step 2: Thionation of 6-phenyl-2-thiouracil to yield this compound
Protocol 1: Synthesis of 6-phenyl-2-thiouracil
This procedure outlines the base-catalyzed condensation of a β-ketoester (ethyl benzoylacetate) with thiourea to form the pyrimidine ring.
Materials:
-
Ethyl benzoylacetate (C₁₁H₁₂O₃)
-
Thiourea (CH₄N₂S)
-
Sodium ethoxide (C₂H₅NaO)
-
Ethanol (C₂H₅OH), anhydrous
-
Hydrochloric acid (HCl), dilute (e.g., 1 M)
-
Ethyl acetate (C₄H₈O₂)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of ethyl benzoylacetate (10.41 mmol, 1.0 eq) in anhydrous ethanol (15 mL) in a round-bottom flask, add sodium ethoxide (18.7 mmol, 1.8 eq).
-
Add thiourea (15.61 mmol, 1.5 eq) to the reaction mixture.
-
Heat the mixture under reflux with constant stirring overnight. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in water (50 mL).
-
Acidify the aqueous solution to approximately pH 3 by the slow addition of dilute hydrochloric acid. A precipitate should form.
-
Extract the product from the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts in a separatory funnel, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the ethyl acetate under reduced pressure to yield the crude 6-phenyl-2-thiouracil.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]
Protocol 2: Synthesis of this compound
This procedure describes the conversion of the C4-carbonyl group of 6-phenyl-2-thiouracil to a thione group using Lawesson's reagent.
Materials:
-
6-phenyl-2-thiouracil (C₁₀H₈N₂OS)
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] (C₁₄H₁₄O₂P₂S₄)
-
Anhydrous Toluene or Dioxane
-
Sodium bicarbonate solution (NaHCO₃), saturated
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser and nitrogen/argon inlet
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend the 6-phenyl-2-thiouracil (1.0 eq) in anhydrous toluene or dioxane under an inert atmosphere (e.g., nitrogen).
-
Add Lawesson's reagent (0.6 eq) to the suspension. Note: Stoichiometry may need optimization, typically ranging from 0.5 to 1.0 equivalents per carbonyl group.
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution sequentially with saturated sodium bicarbonate solution and water to remove phosphorus-containing byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Data Presentation
Table 1: Summary of Reactants and Conditions for Synthesis
| Parameter | Step 1: 6-phenyl-2-thiouracil | Step 2: this compound |
| Starting Material | Ethyl benzoylacetate | 6-phenyl-2-thiouracil |
| Key Reagents | Thiourea, Sodium ethoxide | Lawesson's Reagent |
| Molar Ratio (SM:Reagent) | 1 : 1.5 (Thiourea), 1 : 1.8 (Base) | 1 : 0.6 (Lawesson's Reagent) |
| Solvent | Anhydrous Ethanol | Anhydrous Toluene or Dioxane |
| Temperature | Reflux | Reflux (~110 °C) |
| Reaction Time | Overnight | 4 - 6 hours |
| Purification Method | Recrystallization / Column Chromatography | Column Chromatography |
Visualization
The following diagrams illustrate the synthetic workflow and the chemical reactions involved.
Caption: Workflow for the two-step synthesis of this compound.
Caption: Reaction scheme for the synthesis of this compound.
References
Application Notes and Protocols for 6-phenyl-1H-pyrimidine-2,4-dithione in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable scaffolds in drug discovery and development. Among these, 6-phenyl-1H-pyrimidine-2,4-dithione and its analogs have garnered significant interest due to their potential as anticancer, anti-inflammatory, and enzyme-inhibiting agents. These compounds often exert their effects by modulating key cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways.
This document provides detailed application notes and standardized protocols for the utilization of this compound and structurally related compounds in common cell-based assays. The information is intended to guide researchers in designing and executing experiments to evaluate the cytotoxic, anti-proliferative, and mechanistic properties of this class of molecules.
Data Presentation: Biological Activities of Related Pyrimidine Derivatives
While specific data for this compound is limited in publicly available literature, the following table summarizes the activities of structurally similar pyrimidine-2,4-dione and 2-thiopyrimidine-4-one derivatives to provide a comparative context for experimental design.
| Compound Class | Target/Assay | Cell Line(s) | IC50/Activity | Reference Compound(s) |
| Pyrano[2,3-d]pyrimidine-2,4-dione derivatives | PARP-1 Inhibition | - | 3.61 nM - 114 nM | Olaparib |
| Pyrano[2,3-d]pyrimidine-2,4-dione derivatives | Cell Proliferation | MCF-7, HCT116 | 0.66 - 46.86 µM | Staurosporine |
| Aminopyrimidine-2,4-diones | BRD4 Inhibition | - | 0.029 - 0.141 µM | Volasertib |
| Amino-2-thiopyrimidine-4-ones | PLK1 Inhibition | - | 0.02 - 0.094 µM | Volasertib |
| Aminopyrimidine-2,4-diones / 2-Thiopyrimidine-4-ones | Cytotoxicity | MDA-MB-231, HT-29, U-937 | Excellent to good | Methotrexate |
| Pyrido[2,3-d]pyrimidine derivatives | PIM-1 Kinase Inhibition | - | 11.4 - 34.6 nM | Staurosporine |
| Pyrido[2,3-d]pyrimidine derivatives | Cytotoxicity | MCF-7, HepG2 | 0.57 - 29.6 µM | Staurosporine |
| Pyrimidine-2(1H)-thione derivatives | Cytotoxicity | HepG-2, MCF-7 | Good activity | Doxorubicin |
| Pyrimidine derivatives | COX-2 Inhibition | THP-1 | Dose-dependent | Meloxicam, Piroxicam |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives | MIF2 Tautomerase Inhibition | - | >50-fold selective for MIF2 over MIF | - |
| Pyrrolo[2,3-d]pyrimidine thienoyl regioisomers | Cell Proliferation | KB, IGROV1, CHO sublines | Potent GARFTase inhibition | Pemetrexed (PMX) |
| 6-(cyclohexylamino)-1,3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione | Antitumor Activity | K562, Jurkat | Induces apoptosis | - |
| Pyrimidine-2,4-dione hybrid with 2H-thiopyran | Cytotoxicity | HeLa | GI50: 0.03 µM | - |
| Pyrido[2,3-d]pyrimidine, Xanthine, and Lumazine derivatives | Cytotoxicity | A549 | IC50: 10.3 - 27 µM | Methotrexate |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
Objective: To prepare a stock solution of the compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the desired stock concentration. A high concentration stock (e.g., 10-50 mM) is recommended to minimize the volume of DMSO added to cell cultures.
-
Weigh the compound. Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization. Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration.
-
Dissolve the compound. Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in solubilization if necessary.
-
Sterilization. While not always necessary for small molecule compounds in DMSO, the stock solution can be filter-sterilized using a 0.22 µm syringe filter if there are concerns about microbial contamination.
-
Aliquoting and Storage. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest treatment dose) must be included in all experiments.
Protocol 2: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a specific cell line.
Materials:
-
Target cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding. Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment. The next day, prepare serial dilutions of the this compound stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition. After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization. Carefully remove the medium containing MTT from each well. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate potential signaling pathways that may be modulated by pyrimidine derivatives and a general workflow for cell-based screening.
Caption: Potential mechanism of apoptosis induction by pyrimidine derivatives.
Caption: Inhibition of cell cycle progression by pyrimidine derivatives.
Caption: General workflow for in vitro cytotoxicity screening.
Disclaimer: The information provided in these application notes is intended for guidance and is based on published data for structurally related compounds. Researchers should optimize these protocols for their specific experimental conditions and cell lines. It is crucial to perform appropriate control experiments and to validate all findings. The biological effects of this compound may differ from its analogs, and direct experimental evaluation is necessary to determine its specific activity and mechanism of action.
Application Notes: 6-phenyl-1H-pyrimidine-2,4-dithione in High-Throughput Screening
Introduction
6-phenyl-1H-pyrimidine-2,4-dithione is a heterocyclic organic compound belonging to the pyrimidine class of molecules. Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The structural motif of a phenyl group attached to a pyrimidine-dithione core suggests its potential as a modulator of various biological targets. High-throughput screening (HTS) of compound libraries containing such scaffolds is a crucial step in the early phase of drug discovery to identify novel lead compounds.
These application notes provide a framework for the utilization of this compound in HTS campaigns, focusing on its evaluation as a potential enzyme inhibitor and an anticancer agent. The protocols described are based on established methodologies for similar classes of compounds.
Target-Based Screening: Enzyme Inhibition Assay
A common application for pyrimidine derivatives in HTS is the identification of enzyme inhibitors. For the purpose of these notes, we will consider a hypothetical protein kinase, "Kinase-X," as the target. Protein kinases are a well-established class of drug targets, particularly in oncology.
Experimental Protocol: Kinase-X Inhibition Assay
This protocol describes a fluorescence-based assay to measure the inhibitory activity of this compound against Kinase-X.
1. Materials and Reagents:
-
This compound
-
Recombinant Human Kinase-X
-
Fluorescently labeled peptide substrate
-
Adenosine triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop Solution (e.g., 100 mM EDTA)
-
384-well black microplates
-
Multimode microplate reader with fluorescence detection capabilities
2. Assay Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO to achieve the desired final concentrations for the assay.
-
Assay Plate Preparation: Dispense a small volume (e.g., 100 nL) of the compound dilutions into the wells of a 384-well microplate. Include positive controls (no enzyme) and negative controls (DMSO vehicle).
-
Enzyme and Substrate Addition: Prepare a master mix of Kinase-X and the fluorescently labeled peptide substrate in the assay buffer. Add this mix to all wells of the assay plate.
-
Initiation of Reaction: Prepare a solution of ATP in the assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final volume in each well should be between 10-20 µL.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Termination of Reaction: Add the stop solution to all wells to quench the kinase reaction.
-
Detection: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent label.
3. Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
Data Presentation: Hypothetical Kinase-X Inhibition Data
| Compound | Target | Assay Type | IC₅₀ (µM) |
| This compound | Kinase-X | Fluorescence-based | 2.5 |
| Staurosporine (Control Inhibitor) | Kinase-X | Fluorescence-based | 0.01 |
Experimental Workflow: Kinase Inhibition HTS
Caption: Workflow for a fluorescence-based kinase inhibition HTS assay.
Phenotypic Screening: Cell-Based Cytotoxicity Assay
Phenotypic screening in a cellular context provides valuable information on the overall effect of a compound on cell viability. This is particularly relevant for identifying potential anticancer agents.
Experimental Protocol: Cancer Cell Line Viability Assay
This protocol outlines a method to assess the cytotoxicity of this compound against a human cancer cell line (e.g., HeLa) using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).
1. Materials and Reagents:
-
This compound
-
HeLa human cervical cancer cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
384-well white, clear-bottom microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer-capable microplate reader
2. Assay Procedure:
-
Cell Seeding: Harvest and count HeLa cells. Seed the cells into a 384-well plate at a predetermined density (e.g., 1,000 cells/well) in the cell culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cell plate and add the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of the reagent equal to the volume of the cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Detection: Measure the luminescence of each well using a microplate reader.
3. Data Analysis:
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Calculate the percent viability for each compound concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration.
-
Determine the GI₅₀ value (the concentration that causes 50% growth inhibition) by fitting the data to a suitable dose-response curve.
Data Presentation: Hypothetical Cell Viability Data
| Compound | Cell Line | Assay Type | GI₅₀ (µM) |
| This compound | HeLa | Luminescent | 5.8 |
| Doxorubicin (Control) | HeLa | Luminescent | 0.1 |
Signaling Pathway: Hypothetical Mode of Action
Assuming this compound acts as a Kinase-X inhibitor, it could interfere with a signaling pathway crucial for cancer cell proliferation and survival.
Caption: Inhibition of the Kinase-X signaling pathway.
References
Application Notes and Protocols for 6-phenyl-1H-pyrimidine-2,4-dithione in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential therapeutic applications, and experimental protocols for utilizing 6-phenyl-1H-pyrimidine-2,4-dithione as a versatile scaffold in drug design. The unique structural features of this dithione analog of uracil make it an attractive starting point for the development of novel therapeutic agents.
Introduction
The pyrimidine core is a fundamental heterocyclic structure found in numerous biologically active compounds, including nucleic acids and various pharmaceuticals.[1] The this compound scaffold, a sulfur-rich analog of 6-phenyluracil, offers a unique platform for medicinal chemists. The presence of two thione groups enhances lipophilicity and provides reactive handles for further chemical modifications, making it a promising candidate for developing new drugs with a range of potential activities, including antimicrobial and anticancer effects.
Synthesis of this compound and its Derivatives
The synthesis of the this compound scaffold can be achieved through a two-step process. The first step involves the synthesis of the precursor, 6-phenyl-1H-pyrimidine-2,4(3H)-dione (6-phenyluracil), followed by a thionation reaction.
Step 1: Synthesis of 6-phenyl-1H-pyrimidine-2,4(3H)-dione
A common and efficient method for the synthesis of 6-phenyluracil is through the condensation of a chalcone derivative with urea.
Protocol:
-
Chalcone Synthesis: Benzaldehyde is reacted with an ethyl acetate derivative in the presence of a base like sodium ethoxide to form ethyl 3-phenyl-3-oxopropanoate.
-
Cyclocondensation: The resulting β-ketoester is then cyclized with urea in the presence of a base to yield 6-phenyl-1H-pyrimidine-2,4(3H)-dione.
Step 2: Thionation of 6-phenyl-1H-pyrimidine-2,4(3H)-dione
The conversion of the dione to the dithione is effectively carried out using a thionating agent such as Lawesson's reagent.[2][3][4]
Protocol:
-
A solution of 6-phenyl-1H-pyrimidine-2,4(3H)-dione in a dry, high-boiling solvent such as toluene or dioxane is prepared.
-
Lawesson's reagent (0.6 equivalents per carbonyl group) is added to the solution.
-
The reaction mixture is refluxed for 4-12 hours, with the progress monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.
Potential Therapeutic Applications and Biological Activity
While specific biological data for this compound is limited in publicly available literature, the broader class of pyrimidine and thiopyrimidine derivatives has demonstrated significant potential in various therapeutic areas.
Antimicrobial Activity
Numerous pyrimidine derivatives exhibit potent antibacterial and antifungal properties.[1][5] The introduction of the thione functional groups can enhance the antimicrobial efficacy. Derivatives of 6-aryl-5-cyano-2-thiouracil have shown promising activity against various bacterial and fungal strains.
Anticancer Activity
Pyrimidine analogs are a cornerstone of cancer chemotherapy. 5-Fluorouracil, a well-known pyrimidine derivative, is widely used in the treatment of various cancers.[1] Thiouracil derivatives have also been investigated as potential anticancer agents, with some compounds showing significant cytotoxicity against various cancer cell lines.[6][7] The proposed mechanism of action for many of these compounds involves the inhibition of key enzymes in nucleic acid biosynthesis or the induction of apoptosis.
Table 1: Representative Biological Activities of Structurally Related Pyrimidine Derivatives
| Compound Class | Target Organism/Cell Line | Activity | IC50/MIC (µM) | Reference |
| 5,5′-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives | HeLa (cervical cancer) | Anticancer | 4.18 - 10.20 | [6] |
| 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives | MRSA, VREs | Antibacterial | 2 mg/mL (MIC) | [5] |
| 5-arylethylidene-amino-2-thiopyrimidine-4-ones | MDA-MB-231 (breast cancer) | Anticancer | 0.042 (IC50) | [7] |
| 6-aryl-5-cyano-2-thiouracil derivatives | Candida albicans | Antifungal | - | [8] |
Experimental Protocols for Biological Evaluation
In Vitro Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL.
-
Preparation of Bacterial/Fungal Inoculum: Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity Assay
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Drug design workflow using the this compound scaffold.
Caption: Postulated anticancer mechanism of action for pyrimidine-dithione derivatives.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Methodology for Testing the Anticancer Efficacy of 6-phenyl-1H-pyrimidine-2,4-dithione
Introduction
6-phenyl-1H-pyrimidine-2,4-dithione is a novel synthetic compound belonging to the pyrimidine derivatives class, a group of heterocyclic compounds with demonstrated potential in medicinal chemistry, including anticancer applications. This document outlines a comprehensive methodology for evaluating the anticancer efficacy of this compound, from initial in vitro screening to in vivo validation. The provided protocols are intended for researchers in oncology, pharmacology, and drug development.
Compound Information
-
Compound Name: this compound
-
Molecular Formula: C₁₀H₈N₂S₂
-
Hypothesized Mechanism of Action: The anticancer activity of this compound is hypothesized to involve the induction of apoptosis and cell cycle arrest in cancer cells. This could be mediated through the modulation of key signaling pathways, such as the p53 and MAPK pathways, which are frequently dysregulated in cancer.
Experimental Strategy
A multi-tiered approach is recommended to thoroughly assess the anticancer potential of this compound. This involves a series of in vitro assays to determine its cytotoxic and mechanistic effects on cancer cell lines, followed by in vivo studies in animal models to evaluate its therapeutic efficacy and safety in a more complex biological system.[1][2][3]
Experimental Protocols
1. In Vitro Assays
A variety of in vitro assays are essential for the initial screening and mechanistic evaluation of anticancer compounds.[4]
1.1. Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[5]
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
1.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the compound.[7]
-
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[7]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9]
-
1.3. Cell Cycle Analysis
This assay determines the effect of the compound on the progression of the cell cycle.[10][11]
-
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[12]
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[10]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][12]
-
1.4. Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13][14]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53, p21, Cyclin B1, CDK1) overnight at 4°C.[16]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[16]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
2. In Vivo Studies
In vivo studies are crucial to evaluate the therapeutic efficacy and potential toxicity of the compound in a living organism.[1][3]
2.1. Xenograft Mouse Model
This model involves the transplantation of human tumor cells into immunodeficient mice.[3][17]
-
Protocol:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[18][19]
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomly divide the mice into control and treatment groups.
-
Administer this compound (e.g., via intraperitoneal injection) at various doses daily or on a set schedule. The control group receives the vehicle.
-
Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.[19]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| MCF-7 (Breast Cancer) | 48 | 25.3 ± 2.1 |
| A549 (Lung Cancer) | 48 | 38.7 ± 3.5 |
| HCT116 (Colon Cancer) | 48 | 15.8 ± 1.9 |
| Normal Fibroblasts | 48 | > 100 |
Table 2: Effect of this compound on Apoptosis in MCF-7 Cells
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Control (24h) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| Compound (25 µM, 24h) | 15.8 ± 1.7 | 5.2 ± 0.8 |
| Control (48h) | 3.5 ± 0.6 | 2.1 ± 0.4 |
| Compound (25 µM, 48h) | 35.2 ± 3.1 | 12.7 ± 1.5 |
Table 3: Cell Cycle Distribution of MCF-7 Cells Treated with this compound
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (24h) | 55.4 ± 4.2 | 28.1 ± 2.5 | 16.5 ± 1.9 |
| Compound (25 µM, 24h) | 30.1 ± 2.8 | 15.7 ± 1.8 | 54.2 ± 4.9 |
Mandatory Visualization
Caption: Experimental workflow for anticancer drug testing.
Caption: Hypothesized signaling pathway of the compound.
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. noblelifesci.com [noblelifesci.com]
- 3. ijpbs.com [ijpbs.com]
- 4. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. nanocellect.com [nanocellect.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. Western blot analysis of cell lines [bio-protocol.org]
- 14. origene.com [origene.com]
- 15. addgene.org [addgene.org]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Measuring Enzyme Inhibition by 6-phenyl-1H-pyrimidine-2,4-dithione
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-phenyl-1H-pyrimidine-2,4-dithione is a heterocyclic compound featuring a pyrimidine core with two thione functional groups. The presence of the dithione moiety suggests that this compound may act as a thiol-reactive agent, making it a potential inhibitor of enzymes with critical cysteine residues in their active sites. This document provides detailed application notes and experimental protocols for measuring the enzyme inhibitory activity of this compound and its analogs against relevant enzyme targets. The primary potential targets discussed are Protein Disulfide Isomerase (PDI), a key enzyme in protein folding, and Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), which are crucial in cancer progression.
Potential Enzyme Targets and Rationale
The structural features of this compound, particularly the pyrimidine-2,4-dithione core, point towards several classes of enzymes as potential targets:
-
Protein Disulfide Isomerase (PDI): PDI is an oxidoreductase in the endoplasmic reticulum that catalyzes the formation and isomerization of disulfide bonds in newly synthesized proteins.[1][2] Its active sites contain reactive cysteine residues, making it a prime target for thiol-reactive inhibitors.
-
Bromodomain-containing protein 4 (BRD4): BRD4 is an epigenetic reader that plays a critical role in the regulation of gene expression.[3] Inhibition of BRD4 has emerged as a promising anti-cancer strategy. Several pyrimidine-based compounds have been identified as BRD4 inhibitors.
-
Polo-like kinase 1 (PLK1): PLK1 is a key regulator of multiple stages of mitosis.[4] Its overexpression is common in many cancers, making it an attractive therapeutic target. Dual inhibition of BRD4 and PLK1 has shown synergistic anti-cancer effects.[4]
Data Presentation: Inhibitory Activities of Structurally Related Compounds
| Compound ID/Reference | Target Enzyme | Assay Type | IC50 (µM) | Ki (nM) |
| Compound 4 [3] | BRD4 | Biochemical Assay | 0.029 | - |
| PLK1 | Biochemical Assay | 0.094 | - | |
| Compound 7 [3] | BRD4 | Biochemical Assay | 0.042 | - |
| PLK1 | Biochemical Assay | 0.02 | - | |
| PLK1/BRD4-IN-3 [5] | BRD4-BD1 | Biochemical Assay | 0.059 | - |
| PLK1 | Biochemical Assay | 0.127 | - | |
| BI-2536 analog 39j [6] | BRD4 | Binding Assay | - | 8.7 |
| PLK1 | Binding Assay | - | equipotent |
Note: The data presented above is for structural analogs of this compound and should be used as a guide for experimental design.
Experimental Protocols
Protocol 1: Determination of PDI Inhibition using a Fluorometric Assay
This protocol is adapted from commercially available kits and is suitable for high-throughput screening of PDI inhibitors.[7][8]
Principle: The reductase activity of PDI is utilized to cleave a quenched fluorescent substrate. In the absence of an inhibitor, PDI cleaves the substrate, leading to an increase in fluorescence. An effective inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.
Materials:
-
PDI Assay Buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)
-
Human recombinant PDI enzyme
-
Quenched fluorescent PDI substrate
-
Dithiothreitol (DTT)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Known PDI inhibitor (positive control)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 490/580 nm or as specified by the substrate manufacturer)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in PDI Assay Buffer. Also, prepare dilutions of the positive control inhibitor. The final solvent concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Setup:
-
Add 50 µL of the diluted test compound or control to the appropriate wells of the 96-well plate.
-
Add 50 µL of PDI Assay Buffer to the "Enzyme Control" wells.
-
Add 50 µL of the positive control inhibitor to the "Inhibitor Control" wells.
-
-
Enzyme Addition: Add 10 µL of the PDI enzyme solution to all wells except the "Blank" wells.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Prepare a substrate mix containing the fluorescent substrate and DTT in PDI Assay Buffer according to the manufacturer's instructions. Add 40 µL of the substrate mix to all wells.
-
Measurement: Immediately start measuring the fluorescence in kinetic mode at 37°C for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Slope of Sample / Slope of Enzyme Control)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of BRD4/PLK1 Inhibition using a Biochemical Assay
This protocol provides a general framework for assessing the inhibition of BRD4 and PLK1. Specific assay formats (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer, or luminescence-based assays) will depend on the commercially available kits or in-house developed methods.
Principle: These assays typically measure the binding of BRD4 to acetylated histones or the kinase activity of PLK1 on a specific substrate. Inhibition is detected as a decrease in the assay signal.
Materials:
-
Assay buffer specific to the BRD4 or PLK1 assay kit
-
Recombinant human BRD4 (BD1 and/or BD2) or PLK1 enzyme
-
Specific substrate (e.g., acetylated histone peptide for BRD4, peptide substrate for PLK1)
-
Detection reagents as per the assay kit
-
This compound (dissolved in DMSO)
-
Known BRD4 inhibitor (e.g., JQ1) or PLK1 inhibitor (e.g., Volasertib) as a positive control
-
96-well or 384-well microplate
-
Plate reader compatible with the assay detection method
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control inhibitor in the appropriate assay buffer.
-
Reaction Setup:
-
Add the diluted compounds to the microplate wells.
-
Add the enzyme (BRD4 or PLK1) to the wells.
-
For kinase assays, a pre-incubation of the enzyme with the inhibitor is often performed.
-
-
Initiation of Reaction: Add the substrate (and ATP for kinase assays) to all wells to start the reaction.
-
Incubation: Incubate the plate at the recommended temperature and for the specified time as per the assay protocol.
-
Detection: Add the detection reagents and measure the signal using the appropriate plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting to a sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow for Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
PDI Signaling Pathway in ER Stress
Caption: Role of PDI in the endoplasmic reticulum stress response.
BRD4 and PLK1 Signaling in Cell Cycle and Cancer
Caption: Simplified signaling pathways of BRD4 and PLK1 in cancer.
References
- 1. Protein disulfide-isomerase - Wikipedia [en.wikipedia.org]
- 2. Protein Disulfide Isomerase Superfamily in Disease and the Regulation of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. abcam.com [abcam.com]
Application Notes and Protocols for In Vivo Studies of 6-phenyl-1H-pyrimidine-2,4-dithione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and in vivo evaluation of 6-phenyl-1H-pyrimidine-2,4-dithione, a promising heterocyclic compound with potential therapeutic applications. Due to the limited publicly available data on this specific molecule, the following protocols are based on established methodologies for poorly soluble compounds and data from structurally related pyrimidine-2,4-dione and 2-thiopyrimidine analogs. Researchers should consider these as a starting point and may need to optimize these protocols based on their own experimental findings.
Pre-formulation Assessment
A thorough pre-formulation assessment is critical for developing a stable and effective dosage form for in vivo studies.
1.1. Solubility Determination
The solubility of this compound is predicted to be low in aqueous media due to its aromatic phenyl ring and dithione functional groups. Experimental determination of its solubility in a range of pharmaceutically acceptable solvents is the first essential step.
Table 1: Suggested Solvents for Solubility Screening
| Solvent/Vehicle System | Purpose |
| Deionized Water | Baseline aqueous solubility |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Physiological pH solubility |
| 0.1 N HCl (pH 1.2) | Simulated gastric fluid solubility |
| Dimethyl Sulfoxide (DMSO) | High-solubility organic solvent |
| Ethanol | Co-solvent potential |
| Polyethylene Glycol 400 (PEG 400) | Non-aqueous vehicle, co-solvent |
| Propylene Glycol (PG) | Co-solvent |
| 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water | Solubilization via inclusion complexation |
| 1% (w/v) Tween® 80 in water | Surfactant-based solubilization |
| Corn oil / Sesame oil | Lipid-based vehicle |
Experimental Protocol: Solubility Assessment
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Express solubility in mg/mL or µg/mL.
Formulation Development for In Vivo Administration
Based on the solubility data, an appropriate formulation strategy can be selected. For a poorly soluble compound like this compound, a solution, suspension, or co-solvent system may be suitable.
2.1. Oral Administration: Suspension Formulation
Oral gavage is a common route for preclinical studies. A micronized suspension is often a practical approach for administering poorly soluble compounds.
Table 2: Example Oral Suspension Formulation
| Component | Concentration (% w/v) | Purpose |
| This compound | 0.1 - 1.0% | Active Pharmaceutical Ingredient (API) |
| 0.5% Hydroxypropyl Methylcellulose (HPMC) | 0.5% | Suspending agent |
| 0.1% Tween® 80 | 0.1% | Wetting agent |
| Purified Water | q.s. to 100% | Vehicle |
Experimental Protocol: Preparation of Oral Suspension
-
Micronize the this compound powder to a uniform particle size (e.g., <10 µm) to improve suspension stability and bioavailability.
-
Prepare the vehicle by dissolving HPMC and Tween® 80 in purified water with gentle heating and stirring until a clear solution is formed. Allow the solution to cool to room temperature.
-
Gradually add the micronized API to the vehicle while continuously stirring or vortexing to ensure uniform dispersion.
-
Homogenize the suspension using a high-shear mixer or sonicator to reduce particle agglomeration.
-
Visually inspect the suspension for uniformity and re-suspendability upon gentle shaking.
-
Store the suspension at a controlled temperature (e.g., 2-8°C) and protect from light. Assess stability over the intended period of use.
2.2. Intraperitoneal (IP) Administration: Co-solvent Formulation
For direct systemic exposure, IP injection is a frequently used alternative to intravenous administration in rodents. A co-solvent system can be employed to dissolve the compound for injection.
Table 3: Example Intraperitoneal Co-solvent Formulation
| Component | Concentration (% v/v) | Purpose |
| This compound | Target dose-dependent | Active Pharmaceutical Ingredient (API) |
| Dimethyl Sulfoxide (DMSO) | ≤ 10% | Solubilizing agent |
| Polyethylene Glycol 400 (PEG 400) | 30 - 40% | Co-solvent |
| Saline (0.9% NaCl) | q.s. to 100% | Vehicle |
Experimental Protocol: Preparation of IP Formulation
-
Dissolve the required amount of this compound in DMSO by vortexing or brief sonication.
-
Add PEG 400 to the solution and mix thoroughly.
-
Slowly add saline to the organic solution while stirring to avoid precipitation of the compound.
-
Visually inspect the final formulation to ensure it is a clear solution, free of any particulates.
-
Prepare the formulation fresh on the day of dosing.
In Vivo Administration Protocols
3.1. Oral Gavage in Mice
This protocol is a general guideline and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) regulations.
Experimental Protocol: Oral Gavage
-
Animal Restraint: Gently restrain the mouse by securing the scruff of the neck to prevent movement and to straighten the esophagus.
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion from the tip of the mouse's nose to the last rib.
-
Administration: Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. Do not force the needle. Administer the suspension smoothly.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing.
3.2. Intraperitoneal Injection in Mice
This procedure requires precision to avoid injury to internal organs.
Experimental Protocol: Intraperitoneal Injection
-
Animal Restraint: Securely restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Injection: Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity. Aspirate to ensure no fluid or blood is drawn back, confirming correct needle placement.
-
Administration: Inject the formulation slowly.
-
Post-Injection Monitoring: Return the mouse to its cage and observe for any adverse reactions.
Potential Signaling Pathway and Experimental Workflow
Based on the anticancer and kinase inhibitory activities reported for similar pyrimidine-2,4-dione and thiopyrimidine derivatives, a plausible mechanism of action for this compound is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The following diagrams illustrate this potential pathway and a general experimental workflow for in vivo efficacy studies.
Caption: Potential inhibition of the EGFR signaling pathway by this compound.
Caption: General workflow for an in vivo efficacy study.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-phenyl-1H-pyrimidine-2,4-dithione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-phenyl-1H-pyrimidine-2,4-dithione. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through a variation of the Biginelli reaction.
Q1: Why is my yield of this compound consistently low?
Low yields can stem from several factors, including suboptimal reaction conditions, incomplete reactions, or side product formation. Here are some key areas to investigate:
-
Reaction Catalyst and Conditions: The choice of catalyst and reaction medium is crucial. While classical Biginelli reactions often use strong acids, this can lead to low yields for certain substrates.[1] The use of Lewis acids or alternative catalysts like triphenylphosphine has been shown to improve yields in related syntheses.[2][3]
-
Reaction Time and Temperature: Extended reaction times or inappropriate temperatures can lead to degradation of reactants or products.[2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
-
Purity of Reactants: The purity of the starting materials, particularly the chalcone precursor (1-phenyl-3-phenylprop-2-en-1-one) and thiourea, is critical. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
-
Stoichiometry of Reactants: An incorrect molar ratio of the reactants can result in a low yield of the desired product. Ensure precise measurement of all starting materials.
Q2: I am observing multiple spots on my TLC plate. What are the likely impurities and how can I minimize their formation?
The formation of multiple products is a common issue. The primary impurities could be unreacted starting materials, intermediate products, or side products from competing reactions.
-
Unreacted Starting Materials: If you observe spots corresponding to your chalcone or thiourea, it indicates an incomplete reaction. Consider extending the reaction time, increasing the temperature, or using a more efficient catalyst.
-
Intermediate Products: The reaction proceeds through several intermediates. If the reaction is not driven to completion, these intermediates may be present in the final mixture.
-
Side Products: Potential side reactions include self-condensation of the chalcone or decomposition of thiourea. Optimizing the reaction conditions, such as using a milder base or a specific catalyst, can help minimize these side reactions.
Q3: How can I effectively purify the crude this compound?
Purification is essential to obtain a high-purity product. The following methods can be employed:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. Ethanol is often a suitable solvent for recrystallizing pyrimidine derivatives.[2] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals.
-
Column Chromatography: For more challenging separations, column chromatography using silica gel can be employed. A solvent system of increasing polarity (e.g., hexane-ethyl acetate gradient) can be used to separate the desired product from impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method is a one-pot, three-component condensation reaction, which is a modification of the Biginelli reaction. This typically involves the reaction of benzaldehyde, a ketone (like acetophenone to form the chalcone in situ, or a pre-synthesized chalcone), and thiourea.
Q2: Which catalysts are most effective for this synthesis?
While classical acid catalysts can be used, modern approaches often employ catalysts that offer higher yields and milder reaction conditions. Triphenylphosphine has been reported as an efficient catalyst for the synthesis of related 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione derivatives.[2][3] Lewis acids such as ferric chloride have also been used for the synthesis of similar dithione compounds.
Q3: What is the proposed reaction mechanism?
The reaction is believed to proceed through the formation of an N-acyliminium ion intermediate.[2] This intermediate then undergoes cyclocondensation to form the dihydropyrimidine ring, which is subsequently oxidized to the pyrimidine.
Data Presentation
Table 1: Comparison of Catalysts and Reaction Conditions for the Synthesis of Dihydropyrimidine-2(1H)-thiones.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Triphenylphosphine | Ethanol | 65 | 8 | 80-90 | [2][3] |
| HCl | Ethanol | Reflux | 24-36 | 26-60 | [2] |
| Granite/Quartz | Solvent-free | - | - | Moderate | [1] |
| Ammonium Chloride | Solvent-free | - | - | Good | [4] |
Note: Yields are reported for related dihydropyrimidine-2(1H)-thione syntheses and may vary for this compound.
Experimental Protocols
General Procedure for the Synthesis of 4,6-Diphenyl-3,4-dihydropyrimidine-2(1H)-thione using Triphenylphosphine as a Catalyst: [2]
-
A mixture of 1,3-diaryl-2-propen-1-one (chalcone) (2 mmol), thiourea (2.5 mmol), and triphenylphosphine (0.2 mmol) is heated with stirring at 100 °C for 8 hours in the absence of a solvent.
-
After cooling, the reaction mixture is poured into crushed ice with stirring.
-
The crude product is filtered, washed with cold water, and dried.
-
The pure product is obtained by recrystallization from 95% ethanol or ethyl acetate.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for improving the yield of this compound.
References
- 1. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1<i>H</i>)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges of 6-phenyl-1H-pyrimidine-2,4-dithione in Biological Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6-phenyl-1H-pyrimidine-2,4-dithione in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a hydrophobic molecule with low aqueous solubility. Its planar aromatic structure and the presence of the phenyl group contribute to its poor solubility in polar solvents like water and biological buffers. However, it exhibits better solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Q2: Why is my compound precipitating when I dilute my DMSO stock solution into an aqueous biological buffer?
A2: This is a common issue for poorly soluble compounds. When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes from being predominantly organic to aqueous. Since the compound is not soluble in water, it crashes out of the solution, leading to precipitation. This can lead to inaccurate and variable results in biological assays.[1][2]
Q3: What are the primary methods to improve the solubility of this compound in biological buffers?
A3: The main strategies to enhance the aqueous solubility of this compound include:
-
Using Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer.
-
Employing Cyclodextrins: Encapsulating the compound within cyclodextrin molecules.[3][4][5]
-
Adjusting pH: Modifying the pH of the buffer to ionize the compound, which can increase its solubility.
-
Particle Size Reduction: Decreasing the particle size of the solid compound to increase its surface area and dissolution rate.
Q4: Can I use surfactants to improve solubility?
A4: Yes, surfactants can be used to solubilize hydrophobic compounds by forming micelles that encapsulate the drug molecules. However, it is crucial to select a non-ionic or zwitterionic surfactant at a concentration that does not interfere with the biological assay or harm the cells.
Troubleshooting Guides
Issue 1: Compound precipitates immediately upon addition to the biological buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic aqueous solubility. | 1. Prepare a higher concentration stock solution in DMSO. 2. Perform a serial dilution of the stock solution directly into the final assay plate containing the buffer, ensuring rapid mixing. | Minimizes the time the compound is in a supersaturated state, potentially preventing precipitation. |
| Buffer composition. | 1. Test the solubility in different common biological buffers (e.g., PBS, Tris-HCl, HEPES). 2. Be aware that high salt concentrations in some buffers can decrease the solubility of hydrophobic compounds (salting-out effect). | Identification of a more suitable buffer system for your experiment. |
| Temperature. | 1. Ensure all solutions are at the same temperature before mixing. 2. Some compounds are more soluble at slightly elevated temperatures. Consider running the assay at 37°C if experimentally feasible. | Prevents precipitation due to temperature shock and may increase solubility. |
Issue 2: The prepared solution is cloudy or forms a suspension.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete dissolution. | 1. Increase the concentration of the co-solvent (e.g., DMSO, ethanol) in the final solution. Caution: Ensure the final co-solvent concentration is compatible with your assay and does not exceed the tolerance of your biological system (typically <1% for many cell-based assays). 2. Use sonication to aid in the dissolution process after adding the compound to the buffer. | A clear, homogenous solution. |
| Compound has very low solubility. | 1. Employ a solubilizing agent like cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[3] 2. Prepare a stock solution of the compound pre-complexed with the cyclodextrin. | Formation of a soluble inclusion complex, resulting in a clear solution. |
Quantitative Data on Solubility Enhancement
The following tables provide an overview of the expected solubility improvements for poorly soluble pyrimidine derivatives using different techniques. Note: The following data is based on studies of structurally similar compounds and should be used as a guideline. Experimental validation for this compound is recommended.
Table 1: Solubility of Pyrimidine Analogs in Different Solvents
| Solvent | Solubility (Mole Fraction x 10-4 at 298.15 K) | Reference |
| Methanol | 1.5 - 5.0 | |
| Ethanol | 0.8 - 3.5 | |
| Dimethylformamide (DMF) | 10.0 - 25.0 | |
| Water | < 0.01 (Estimated) |
Table 2: Effect of Co-solvents on the Aqueous Solubility of a Poorly Soluble Pyridazinone Analog
| Co-solvent System (v/v) | Solubility (Mole Fraction x 10-5) | Fold Increase (Approx.) | Reference |
| Water | 0.075 | 1 | |
| 20% PEG 400 in Water | 15.0 | 200 | |
| 40% PEG 400 in Water | 150.0 | 2000 | |
| 20% Transcutol® in Water | 25.0 | 333 | |
| 40% Transcutol® in Water | 280.0 | 3733 |
Table 3: Anticipated Solubility Enhancement with Cyclodextrins for Pyrimidine-like Compounds
| Cyclodextrin Type | Concentration (w/v) | Expected Fold Increase in Aqueous Solubility | Reference |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1% | 10 - 50 | [3] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 5% | 100 - 500 | [3] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1% | 20 - 100 | |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 5% | 200 - 1000 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Solutions using a Co-solvent
-
Prepare a High-Concentration Stock Solution:
-
Weigh out a precise amount of this compound.
-
Dissolve the compound in 100% DMSO to a final concentration of 10-50 mM. Ensure the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
If a large dilution is required, prepare an intermediate dilution of the stock solution in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the DMSO stock solution (or intermediate dilution) directly to the pre-warmed biological buffer with vigorous vortexing or stirring.
-
The final concentration of DMSO in the working solution should ideally be below 1% to minimize effects on the biological system. For some robust assays, up to 5% may be tolerated, but this must be validated.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, it indicates that the solubility limit has been exceeded.
-
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a HP-β-CD Solution:
-
Prepare a stock solution of HP-β-CD (e.g., 10% or 20% w/v) in the desired biological buffer.
-
-
Prepare the Compound-Cyclodextrin Complex:
-
Add the powdered this compound directly to the HP-β-CD solution.
-
Alternatively, add a concentrated DMSO stock of the compound to the HP-β-CD solution while stirring. The volume of DMSO should be kept to a minimum (<5% of the total volume).
-
Stir the mixture at room temperature for 1-24 hours to allow for the formation of the inclusion complex. The solution should become clear.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
-
Determine the Concentration of the Solubilized Compound:
-
Use a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the final concentration of the solubilized this compound in the cyclodextrin solution.
-
Visualizations
References
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]
purification challenges of 6-phenyl-1H-pyrimidine-2,4-dithione and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-phenyl-1H-pyrimidine-2,4-dithione.
Troubleshooting Purification Challenges
Purification of this compound can present several challenges, primarily related to its solubility and the removal of closely related impurities. This guide addresses common issues and provides systematic solutions.
Problem 1: Low Recovery After Recrystallization
Symptoms:
-
A significant loss of solid material after the recrystallization process.
-
The desired compound precipitates out too quickly during cooling, trapping impurities.
Possible Causes:
-
The chosen solvent has too high a solubility for the compound, even at low temperatures.
-
The volume of solvent used was excessive.
-
The cooling process was too rapid.
Solutions:
-
Solvent Selection: Based on the purification of structurally similar thiopyrimidines, ethanol is a promising solvent for recrystallization.[1] If solubility in ethanol is too high, consider a mixed solvent system. For instance, dissolving the compound in a minimal amount of a good solvent (like dichloromethane or warm ethanol) and then adding a poor solvent (like hexane or water) dropwise until turbidity persists can induce crystallization.
-
Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing yield.
-
Cooling Rate: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling often leads to the formation of smaller, less pure crystals.
Problem 2: Persistent Impurities After Recrystallization
Symptoms:
-
TLC analysis of the recrystallized product shows the presence of co-eluting spots or spots with Rf values very close to the product.
-
NMR or other spectroscopic analyses indicate the presence of starting materials or byproducts.
Possible Causes:
-
Co-precipitation of impurities with similar solubility profiles.
-
The presence of unreacted starting materials from the synthesis, such as the corresponding chalcone (1-phenyl-3-substituted-2-propen-1-one) or thiourea.
Solutions:
-
Column Chromatography: If recrystallization fails to remove impurities, column chromatography is the recommended next step. For compounds of this nature, silica gel is a suitable stationary phase.
-
Solvent System for Chromatography: A common mobile phase for pyrimidine derivatives is a mixture of a non-polar and a polar solvent. A starting point could be a petroleum ether/ethyl acetate or hexane/ethyl acetate gradient. Based on the purification of a related dione compound, an 80:20 petroleum ether:ethyl acetate mixture can be a good initial condition to test. The polarity can be adjusted based on the TLC analysis of the crude mixture.
-
Wash Steps: Before recrystallization, washing the crude solid with a solvent in which the desired compound is sparingly soluble but the impurities are soluble can be effective. For example, a wash with cold diethyl ether might remove non-polar impurities.
Problem 3: Oily Product or Failure to Crystallize
Symptoms:
-
The purified compound is obtained as an oil or fails to solidify from the purification solvent.
Possible Causes:
-
Presence of residual solvent.
-
The compound may have a low melting point or exist as a mixture of tautomers.
-
The presence of impurities is preventing crystallization.
Solutions:
-
Solvent Removal: Ensure all residual solvent is removed under high vacuum, possibly with gentle heating.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If a small amount of pure, crystalline material is available, add a seed crystal to the solution to induce crystallization.
-
Purity Check: Re-evaluate the purity of the material using TLC or HPLC. If significant impurities are present, another round of purification may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurities are typically unreacted starting materials from the synthesis. If prepared via the common route from a chalcone and thiourea, you should look for residual chalcone and thiourea.[1] Side-products from competing condensation reactions are also possible, though these will be specific to your reaction conditions.
Q2: What is a good starting point for a TLC solvent system to monitor my purification?
A2: A good starting point for a TLC solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A 7:3 or 8:2 ratio of hexane:ethyl acetate is often a reasonable starting point. The polarity can be adjusted to achieve an Rf value for your product between 0.3 and 0.5 for optimal separation.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: Thiones can sometimes be sensitive to acidic silica gel. If you suspect degradation, you can deactivate the silica gel by treating it with a small amount of a base, such as triethylamine. This is typically done by adding a small percentage of triethylamine (e.g., 0.5-1%) to your chromatography eluent.
Q4: Can I use HPLC for the purification of this compound?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of pyrimidine derivatives.[2][3] A reversed-phase C18 column is commonly used. A typical mobile phase would be a gradient of acetonitrile in water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
Quantitative Data Summary
The following table summarizes typical parameters for the purification of this compound and related compounds. Note that specific values can vary depending on the scale of the reaction and the purity of the starting materials.
| Parameter | Recrystallization | Column Chromatography | HPLC |
| Solvent/Mobile Phase | Ethanol, Ethanol/Water, Dichloromethane/Hexane | Hexane/Ethyl Acetate (e.g., 8:2 to 7:3 v/v) | Acetonitrile/Water with 0.1% Formic Acid |
| Typical Yield | 60-85% | 50-80% | >90% (analytical) |
| Achievable Purity | >95% | >98% | >99% |
| Stationary Phase | N/A | Silica Gel (60 Å, 230-400 mesh) | C18 Reversed-Phase |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal volume of hot ethanol to the flask with stirring until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. If solubility is low, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
Elute the column with the mobile phase, gradually increasing the polarity if necessary (e.g., from 9:1 to 7:3 hexane:ethyl acetate).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Troubleshooting Workflow for Purification
References
reducing off-target effects of 6-phenyl-1H-pyrimidine-2,4-dithione in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of 6-phenyl-1H-pyrimidine-2,4-dithione and related compounds in cellular assays.
Troubleshooting Guide
Users of this compound may encounter several issues during their cellular experiments. This guide provides a structured approach to identifying and resolving these common problems.
Problem 1: High Cellular Toxicity Observed at Expected Efficacious Concentrations
If you observe significant cell death that is independent of your target pathway, it may be due to off-target cytotoxic effects.
| Troubleshooting Steps | Expected Outcome | Next Steps |
| 1. Perform a Dose-Response Curve: Test a wide range of compound concentrations on your cell line of interest and a control cell line (lacking the target). | Determine the concentration at which toxicity is observed in both cell lines. A similar toxicity profile suggests off-target effects. | If toxicity is off-target, proceed to step 2. |
| 2. Use a Structurally Related Inactive Control: Synthesize or obtain a close analog of this compound that is predicted to be inactive against the primary target. | If the inactive analog shows similar toxicity, it confirms that the cytotoxicity is not mediated by the intended target. | Proceed to "General Strategies to Reduce Off-Target Effects." |
| 3. Assess General Cellular Health Markers: Measure markers of apoptosis (e.g., caspase-3/7 activation) and necrosis (e.g., LDH release). | Differentiate between a specific programmed cell death pathway and general cellular necrosis, which is more indicative of non-specific toxicity. | If general necrosis is high, consider compound solubility and aggregation issues. |
Problem 2: Inconsistent or Non-Reproducible Assay Results
Variability in experimental outcomes can often be attributed to the compound's properties or its interaction with assay components.
| Troubleshooting Steps | Expected Outcome | Next Steps |
| 1. Verify Compound Purity and Integrity: Analyze the compound stock by LC-MS and NMR to confirm its identity and purity. | Ensure the compound has not degraded and is of high purity (>95%). | If impurities are detected, purify the compound or obtain a new batch. |
| 2. Evaluate Compound Solubility: Determine the solubility of the compound in your cell culture medium. | Poor solubility can lead to precipitation and inconsistent effective concentrations. | If solubility is low, consider using a different solvent, increasing the DMSO concentration (while monitoring for solvent toxicity), or using a formulation aid. |
| 3. Check for Assay Interference: Run the assay in a cell-free system with and without the compound to check for direct interference with the detection reagents (e.g., fluorescence quenching, enzyme inhibition). | Identify if the compound is directly affecting the assay readout. | If interference is observed, consider a different assay format with an alternative detection method. |
Problem 3: Unexpected Phenotypic Changes Unrelated to the Target Pathway
Activation or inhibition of unintended signaling pathways is a hallmark of off-target effects.
| Troubleshooting Steps | Expected Outcome | Next Steps |
| 1. Perform a Kinase Panel Screen: Screen the compound against a broad panel of kinases to identify potential off-target interactions. | Identify specific kinases that are inhibited by the compound at concentrations relevant to your cellular assays. | If off-target kinases are identified, use more specific inhibitors for those kinases as controls to see if they replicate the unexpected phenotype. |
| 2. Utilize a Target Knockout/Knockdown Cell Line: Treat cells lacking the intended target with the compound. | If the unexpected phenotype persists in the absence of the primary target, it is an off-target effect. | Focus on identifying the responsible off-target protein or pathway. |
| 3. Employ Chemical Proteomics: Use techniques like affinity chromatography with the compound as bait to pull down interacting proteins from cell lysates. | Identify a list of potential on- and off-target proteins that bind to the compound. | Validate the identified off-targets using orthogonal assays. |
Frequently Asked Questions (FAQs)
Q1: What are the known or predicted on-targets for this compound?
A1: While specific data for this compound is limited, the pyrimidine-2,4-dione scaffold is present in many biologically active molecules. Derivatives have been reported to exhibit a range of activities, including inhibition of enzymes like dihydrofolate reductase and thymidylate synthetase, as well as acting as anticancer and antimicrobial agents. The "dithione" form, with sulfur atoms replacing oxygen, may alter its target profile and potency.
Q2: What are the likely off-target effects of a compound like this compound?
A2: Pyrimidine derivatives can have off-target effects on various kinases and other enzymes. The planar phenyl and pyrimidine rings may lead to intercalation with DNA or interactions with hydrophobic pockets of unrelated proteins. The thiol groups in the dithione form can be reactive and may lead to covalent modification of proteins, which can cause non-specific effects.
Q3: How can I design a robust experiment to confirm the on-target activity of my compound?
A3: A multi-pronged approach is recommended:
-
Target Engagement Assay: Directly measure the binding of the compound to its intended target in cells (e.g., using cellular thermal shift assay - CETSA).
-
Target Knockout/Knockdown: Show that the compound's effect is diminished or absent in cells where the target has been genetically removed or its expression is reduced.
-
Rescue Experiment: In a target-knockout background, express a mutated version of the target that does not bind the compound and show that the cellular phenotype is not rescued by the compound.
Q4: Are there any general strategies to reduce the off-target effects of my compound in cellular assays?
A4: Yes, several strategies can be employed:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of the compound that elicits the desired on-target effect to minimize off-target engagement.
-
Employ Structurally Unrelated Inhibitors: Use other known inhibitors of the same target that have a different chemical scaffold to confirm that the observed phenotype is target-related.
-
Optimize Assay Conditions: Reduce incubation times with the compound where possible to minimize the impact of off-target effects that may have slower kinetics.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to assess the binding of this compound to its target protein in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator)
-
PCR thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibody against the target protein
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentration of this compound or DMSO for the desired time.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the supernatant by SDS-PAGE and Western blotting.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 2: Kinase Profiling using an In Vitro Panel
This protocol describes how to assess the selectivity of this compound by screening it against a panel of kinases. This is often performed as a service by specialized companies.
General Workflow:
-
Compound Submission: Provide the compound at a specified concentration and purity.
-
Kinase Panel Selection: Choose a panel of kinases to screen against. A broad panel is recommended for initial off-target identification.
-
Assay Performance: The service provider will perform in vitro kinase activity assays in the presence of your compound, typically at a fixed concentration (e.g., 1 or 10 µM). The activity of each kinase is measured, often using a radiometric or fluorescence-based method.
-
Data Analysis: The results are provided as the percent inhibition of each kinase by your compound.
-
Follow-up: For any significant "hits" (kinases that are strongly inhibited), it is advisable to perform a full IC50 determination to quantify the potency of the off-target interaction.
Visualizations
Caption: Troubleshooting workflow for unexpected results.
Technical Support Center: Enhancing Cell Permeability of 6-Phenyl-1H-pyrimidine-2,4-dithione Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the cell permeability of 6-phenyl-1H-pyrimidine-2,4-dithione derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of assessing and enhancing the cell permeability of your compounds.
| Question | Answer |
| My this compound derivative shows high target affinity in biochemical assays but has no activity in cell-based assays. What could be the problem? | This is a common issue that often points to poor cell permeability. The compound may not be able to cross the cell membrane to reach its intracellular target. We recommend performing a cell permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell-based assay, to directly measure its ability to cross a lipid membrane or a cell monolayer. |
| I performed a PAMPA assay, and my compound is showing very low permeability. What are the next steps? | Low permeability in a PAMPA assay suggests that the compound has difficulty passively diffusing across a lipid membrane. To improve this, you could consider several medicinal chemistry strategies: 1. Reduce Polar Surface Area (PSA): Masking polar functional groups, such as the dithione moiety, through bio-reversible modifications (prodrugs) can decrease the PSA and enhance permeability. 2. Increase Lipophilicity (logP): Introducing lipophilic substituents on the phenyl ring or other positions of the pyrimidine core can improve partitioning into the lipid bilayer. However, a careful balance is needed, as excessively high lipophilicity can lead to poor aqueous solubility and other issues. 3. Prodrug Strategies: Converting the dithione or other polar groups into more lipophilic esters, carbonates, or carbamates that are cleaved intracellularly to release the active compound is a viable approach.[1] |
| My compound has good PAMPA permeability but still shows low activity in cellular assays. What could be the reason? | If a compound has good passive permeability but lacks cellular activity, other factors might be at play: 1. Efflux Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell. A Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil) can help determine if your compound is an efflux substrate.[2] 2. Metabolic Instability: The compound could be rapidly metabolized by intracellular enzymes. Performing a metabolic stability assay using liver microsomes or S9 fractions can assess this possibility. 3. Poor Aqueous Solubility: Even with good membrane permeability, low aqueous solubility can limit the concentration of the compound available to cross the cell membrane. Ensure your compound is fully dissolved in the assay medium. |
| I am observing inconsistent results in my Caco-2 permeability assays. What are the common causes of variability? | Inconsistent Caco-2 assay results can stem from several factors: 1. Monolayer Integrity: It is crucial to ensure the Caco-2 cell monolayer is confluent and has established tight junctions. Regularly measure the transepithelial electrical resistance (TEER) to monitor monolayer integrity.[1] 2. Passage Number: Use Caco-2 cells within a consistent and low passage number range, as their characteristics can change with excessive passaging. 3. Compound-related Issues: Poor solubility, cytotoxicity at the tested concentration, or binding to the assay plate can all lead to variable results. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is a good starting point for assessing the permeability of my this compound derivatives? | The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective and high-throughput initial screen for passive permeability.[1][3] It will help you rank your compounds and identify those with potential permeability issues early on. |
| How can I improve the aqueous solubility of my compounds without compromising permeability? | Improving solubility while maintaining or improving permeability is a balancing act. Strategies include: - Salt Formation: If your compound has ionizable groups, forming a salt can significantly improve aqueous solubility. - Formulation Approaches: Using co-solvents, cyclodextrins, or lipid-based formulations can enhance the solubility of your compound for in vitro assays.[3] - Structural Modifications: Introducing polar groups at strategic positions can improve solubility, but care must be taken not to increase the polar surface area excessively. |
| Are there any computational tools that can predict the permeability of my compounds? | Yes, several in silico models can predict permeability based on the compound's structure. These models often use parameters like logP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors to estimate permeability. While not a replacement for experimental data, these tools can be useful for prioritizing compounds for synthesis and testing. |
| What are the key differences between PAMPA and Caco-2 assays? | The PAMPA assay measures passive diffusion across an artificial lipid membrane and is a good predictor of transcellular permeability. The Caco-2 assay uses a monolayer of human intestinal cells and can assess both passive diffusion and active transport processes, including efflux and uptake transporters.[1] |
Quantitative Data Summary
Specific experimental permeability data for this compound derivatives are not extensively available in the public domain. The following table provides a template with hypothetical data for a series of analogs to illustrate how to present such data. Researchers should populate this table with their own experimental results.
| Compound ID | Modification on Phenyl Ring | logP | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| Lead-001 | H | 2.5 | 0.8 | 0.5 | 5.2 |
| Analog-002 | 4-Cl | 3.1 | 2.5 | 1.8 | 4.8 |
| Analog-003 | 4-OCH₃ | 2.3 | 1.2 | 0.9 | 2.1 |
| Analog-004 | 4-F | 2.7 | 1.5 | 1.1 | 3.5 |
| Analog-005 (Prodrug) | H (Ester prodrug at dithione) | 3.5 | 8.2 | 6.5 | 1.5 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
Objective: To assess the passive permeability of this compound derivatives.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Dodecane
-
Lecithin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
Procedure:
-
Prepare the Lipid Solution: Dissolve lecithin in dodecane to a final concentration of 2% (w/v).
-
Coat the Filter Plate: Add 5 µL of the lipid solution to each well of the 96-well filter plate, ensuring the filter membrane is completely coated.
-
Prepare Donor Solutions: Dissolve the test and control compounds in PBS (with a small percentage of DMSO if necessary for solubility) to a final concentration of 100 µM. Add 200 µL of each donor solution to the corresponding wells of the coated filter plate.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Assemble the PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter wells is in contact with the buffer in the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability (Papp): Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_equilibrium))
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the filter membrane
-
t = Incubation time
-
[C]_A = Concentration in the acceptor well
-
[C]_equilibrium = Equilibrium concentration
-
Caco-2 Permeability Assay Protocol
Objective: To assess both passive and active transport of this compound derivatives across a human intestinal cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well or 24-well)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds, control compounds, and efflux inhibitors (e.g., verapamil)
-
TEER meter
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a suitable density. Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory (typically >200 Ω·cm²).
-
Permeability Assay (Apical to Basolateral - A→B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours). e. At specified time points, take samples from the basolateral chamber and replace with fresh HBSS.
-
Permeability Assay (Basolateral to Apical - B→A): a. Follow the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber. This is done to assess active efflux.
-
Efflux Inhibition (Optional): To determine if a compound is a substrate of efflux transporters, perform the A→B and B→A permeability assays in the presence and absence of an efflux inhibitor like verapamil.
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS or another sensitive analytical method.
-
Calculate Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp for both A→B and B→A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Visualizations
Troubleshooting Workflow for Poor Cellular Activity
Caption: Troubleshooting workflow for compounds with low cellular activity.
General Signaling Pathway for a Small Molecule Inhibitor
Caption: General signaling pathway illustrating intra- and extracellular targets for a small molecule inhibitor.
References
Technical Support Center: Addressing Assay Interference with 6-phenyl-1H-pyrimidine-2,4-dithione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential assay interference caused by 6-phenyl-1H-pyrimidine-2,4-dithione. The dithione moiety in this compound contains reactive thiols, which are a common source of artifacts in high-throughput screening (HTS) and other biochemical and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which this compound can interfere with my assay?
A1: Due to its chemical structure, this compound can cause assay interference through several mechanisms:
-
Thiol Reactivity: The dithione functional group contains nucleophilic sulfur atoms that can react with electrophilic components in your assay, such as cysteine residues in proteins, leading to non-specific covalent modification.[1][2] This can result in irreversible inhibition or activation of your target protein.
-
Redox Activity: Thiol-containing compounds can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) like hydrogen peroxide.[3] This can be particularly problematic in assays that are sensitive to the redox environment or use redox-sensitive detection reagents.
-
Fluorescence Interference: The heterocyclic ring structure may possess intrinsic fluorescence (autofluorescence) or the ability to quench the fluorescence of your assay's reporter molecules, leading to false-positive or false-negative signals, respectively.[4][5]
-
Compound Aggregation: At higher concentrations, organic molecules can form aggregates that non-specifically inhibit enzymes, a common artifact in HTS.[6]
-
Light Scattering: If the compound precipitates out of solution, it can scatter light, which can interfere with fluorescence and absorbance-based readouts.[6][7]
Q2: I'm observing a high background signal in my fluorescence-based assay when I add this compound. What could be the cause?
A2: A high background signal in the presence of this compound could be due to its intrinsic fluorescence (autofluorescence).[5] Many heterocyclic compounds absorb and emit light, which can be detected by the plate reader and contribute to the overall signal. It is also possible that the compound is causing light scattering due to poor solubility and precipitation.[6][7]
Q3: My compound shows activity in the primary screen, but the effect is lost when I add Dithiothreitol (DTT) to the assay buffer. What does this indicate?
A3: This strongly suggests that the observed activity is due to thiol reactivity.[3] DTT is a reducing agent that contains free thiols. It can act as a scavenger, reacting with electrophilic compounds and preventing them from modifying your target protein.[7] If the compound's activity is significantly reduced or eliminated in the presence of DTT, it is likely a false positive resulting from non-specific thiol interaction.
Q4: How can I differentiate between a true inhibitor and a compound that interferes with the assay technology?
A4: A series of counter-screens and orthogonal assays are essential to validate your initial findings.[4][8] True inhibitors will consistently show activity across different assay formats that measure the same biological endpoint, while compounds causing interference will often be active in a technology-specific manner. For example, a true inhibitor of a specific enzyme should show activity in both a fluorescence-based assay and a label-free assay (e.g., mass spectrometry-based).
Troubleshooting Guides
Issue 1: High Background or False Positives in Fluorescence Assays
This guide will help you determine if the observed signal is due to compound autofluorescence or light scattering.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signals.
Quantitative Data Summary:
| Mitigation Strategy | Typical Concentration | Expected Outcome |
| Triton X-100 | 0.01% - 0.1% (v/v) | Reduced light scattering |
| Tween-20 | 0.01% - 0.05% (v/v) | Improved compound solubility |
Issue 2: Suspected Thiol Reactivity Leading to False Positives
This guide outlines steps to confirm if your compound is a thiol-reactive artifact.
Troubleshooting Workflow:
Caption: Workflow to identify thiol-reactive compounds.
Quantitative Data Summary:
| Reagent | Typical Concentration | Interpretation of Result |
| Dithiothreitol (DTT) | 1 - 5 mM | A >3-fold increase in IC50 suggests thiol reactivity.[7] |
Experimental Protocols
Protocol 1: Autofluorescence and Light Scattering Assessment
Objective: To determine if this compound contributes to the assay signal through autofluorescence or light scattering.
Methodology:
-
Prepare a serial dilution of this compound in the final assay buffer, covering the concentration range used in the primary assay.
-
Dispense the compound dilutions into a microplate.
-
Include wells with assay buffer only as a negative control.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as the primary assay. This is the "pre-read".
-
After the pre-read, visually inspect the wells for any signs of compound precipitation.
-
Data Analysis: A concentration-dependent increase in fluorescence intensity in the pre-read, without visible precipitation, indicates autofluorescence. A high signal that is associated with visible particulates suggests light scattering.
Protocol 2: Thiol Reactivity Counter-Screen using DTT
Objective: To assess the thiol reactivity of this compound.
Methodology:
-
Prepare two sets of assay conditions: one with the standard assay buffer and another with the assay buffer supplemented with 1-5 mM DTT.
-
Perform a concentration-response experiment for this compound under both conditions.
-
Generate IC50 curves for both conditions.
-
Data Analysis: Compare the IC50 values obtained in the presence and absence of DTT. A significant shift (typically >3-fold) to a higher IC50 in the presence of DTT indicates that the compound's activity is likely due to thiol reactivity.[7]
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway Interference:
Caption: Potential interference points in a signaling pathway.
General Experimental Workflow for Hit Validation:
Caption: A logical workflow for hit validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - FI [thermofisher.com]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A highly selective and sensitive fluorescent thiol probe through dual-reactive and dual-quenching groups - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize the toxicity of 6-phenyl-1H-pyrimidine-2,4-dithione in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-phenyl-1H-pyrimidine-2,4-dithione in animal models. The focus is on strategies to minimize its potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of toxicity for pyrimidine derivatives like this compound?
A1: While specific data on this compound is limited, the toxicity of pyrimidine derivatives can be linked to several mechanisms. Thio-derivatives, in particular, may prolong oxidative stress.[1] Some pyrimidine analogues can interfere with mitochondrial function and pyrimidine metabolism, potentially leading to cellular damage.[2] Drug-induced toxicity, in general, is often associated with the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can damage macromolecules and disrupt cellular homeostasis.[3][4][5][6]
Q2: What general strategies can be employed to minimize the toxicity of this compound in animal models?
A2: Two primary strategies are recommended: formulation-based approaches and co-administration of protective agents.[7] Formulation strategies aim to modify the drug's pharmacokinetic profile to reduce peak plasma concentrations (Cmax), which are often linked to toxicity.[7] Co-administration of agents, such as antioxidants, can help mitigate toxicity by counteracting the compound's damaging effects at a cellular level.[3][4][5][6]
Q3: How can formulation changes reduce the toxicity of this compound?
A3: Modifying the formulation can alter the absorption and distribution of the compound, potentially reducing its toxic effects.[7] Techniques such as particle size reduction to the nanometer scale can improve solubility and may allow for lower, yet effective, doses.[8] The use of specific excipients and delivery systems can also modulate the drug's release profile, avoiding sharp peaks in plasma concentration that can contribute to toxicity.[7][9][10]
Q4: What types of antioxidants might be effective in reducing the toxicity of this compound?
A4: Natural antioxidants have shown promise in mitigating drug-induced toxicity.[11] Agents like silymarin, diosmin, and N-acetylcysteine amide (NACA) have been shown to protect against oxidative damage in various tissues, including the liver and kidneys.[3][5][6] These compounds work by scavenging free radicals, boosting endogenous antioxidant defenses, and modulating cellular signaling pathways.[3][4][5][6]
Troubleshooting Guides
Issue 1: High incidence of hepatotoxicity observed in animal models.
Possible Cause: The compound may be undergoing metabolic activation in the liver, leading to the production of reactive metabolites and subsequent oxidative stress.[4][5][6]
Troubleshooting Steps:
-
Dose-Response Assessment: If not already done, perform a thorough dose-response study to identify the maximum tolerated dose (MTD).
-
Co-administration with a Hepatoprotective Agent: Consider co-administering a known hepatoprotective agent and antioxidant, such as silymarin.
-
Hypothetical Efficacy Data:
Treatment Group Dose of this compound Co-administered Agent Serum ALT (U/L) Serum AST (U/L) Control 0 mg/kg Vehicle 35 ± 5 50 ± 8 Compound Only 50 mg/kg Vehicle 150 ± 20 220 ± 30 | Compound + Silymarin | 50 mg/kg | 100 mg/kg Silymarin | 60 ± 10 | 85 ± 15 |
-
-
Pharmacokinetic Analysis: Analyze the pharmacokinetic profile to determine if toxicity correlates with high peak plasma concentrations (Cmax). If so, a modified-release formulation may be beneficial.[7]
Issue 2: Observed signs of nephrotoxicity in treated animals.
Possible Cause: The compound or its metabolites may be accumulating in the kidneys, causing oxidative damage and inflammation.
Troubleshooting Steps:
-
Hydration: Ensure adequate hydration of the animals, as this can help reduce the concentration of toxic substances in the renal tubules.
-
Co-administration with a Nephroprotective Antioxidant: The use of antioxidants like N-acetylcysteine amide (NACA) has been shown to ameliorate contrast-induced nephropathy by modulating oxidative stress pathways.[3]
-
Hypothetical Efficacy Data:
Treatment Group Dose of this compound Co-administered Agent Serum Creatinine (mg/dL) BUN (mg/dL) Control 0 mg/kg Vehicle 0.6 ± 0.1 20 ± 3 Compound Only 50 mg/kg Vehicle 1.8 ± 0.3 65 ± 8 | Compound + NACA | 50 mg/kg | 150 mg/kg NACA | 0.9 ± 0.2 | 35 ± 5 |
-
Experimental Protocols
Protocol 1: Evaluation of Antioxidant Co-therapy in a Murine Model
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Groups (n=8 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: this compound (e.g., 50 mg/kg, oral gavage).
-
Group 3: Antioxidant control (e.g., Silymarin 100 mg/kg, oral gavage).
-
Group 4: this compound (50 mg/kg) + Antioxidant (100 mg/kg), administered one hour prior to the compound.
-
-
Dosing Regimen: Daily for 14 days.
-
Endpoint Analysis:
-
Serum Biochemistry: Collect blood at day 15 for analysis of liver enzymes (ALT, AST) and kidney function markers (creatinine, BUN).
-
Histopathology: Harvest liver and kidney tissues, fix in 10% neutral buffered formalin, and process for H&E staining to evaluate tissue damage.
-
Oxidative Stress Markers: Homogenize a portion of the liver and kidney tissues to measure levels of malondialdehyde (MDA) and glutathione (GSH).
-
Protocol 2: Preparation of a Nanosuspension Formulation
-
Objective: To reduce particle size and potentially improve the therapeutic index.[8]
-
Materials: this compound, stabilizer (e.g., a non-ionic surfactant like Tween 80), purified water.
-
Method (Wet Milling):
-
Prepare a pre-suspension of the compound in an aqueous solution of the stabilizer.
-
Introduce the pre-suspension into a bead mill containing grinding media (e.g., yttria-stabilized zirconium oxide beads).
-
Mill at a controlled temperature for a specified duration (e.g., 2-4 hours).
-
Monitor particle size reduction periodically using laser diffraction or dynamic light scattering until the desired size is achieved (e.g., <200 nm).
-
Separate the nanosuspension from the grinding media.
-
-
Characterization:
-
Confirm particle size and distribution.
-
Assess physical and chemical stability over time.
-
Conduct in vivo pharmacokinetic and toxicity studies comparing the nanosuspension to a standard suspension.
-
Visualizations
Caption: Workflow for addressing toxicity of this compound.
Caption: Postulated mechanism of toxicity and antioxidant intervention.
References
- 1. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of pyrimidine depletion in the mitochondrial cardiotoxicity of nucleoside analogue reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview [frontiersin.org]
- 7. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. jocpr.com [jocpr.com]
- 11. imedpub.com [imedpub.com]
refinement of analytical methods for 6-phenyl-1H-pyrimidine-2,4-dithione quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical quantification of 6-phenyl-1H-pyrimidine-2,4-dithione. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for the quantification of this compound?
A1: The recommended method for sensitive and specific quantification is High-Performance Liquid Chromatography (HPLC) with UV detection. A UV-Vis spectrophotometric method can also be employed for simpler, high-concentration measurements.
Q2: What are the typical solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and to a lesser extent, in methanol and acetonitrile. For HPLC analysis, it is crucial to ensure the sample solvent is compatible with the mobile phase.
Q3: What is the expected UV maximum absorption wavelength (λmax) for this compound?
A3: Based on its chemical structure containing a phenyl ring and pyrimidine-dithione core, the expected UV absorption maxima are in the range of 270-290 nm and 330-350 nm. It is recommended to determine the specific λmax experimentally in the solvent system being used.
Q4: How should I prepare my samples for HPLC analysis?
A4: Samples should be accurately weighed and dissolved in a suitable solvent (e.g., mobile phase or a compatible organic solvent) to a known concentration. It is critical to filter the sample solution through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulate matter from damaging the HPLC column and system.
Q5: Are there any known stability issues with this compound during analysis?
A5: Thiopyrimidine compounds can be susceptible to oxidation, especially at non-neutral pH and in the presence of certain metal ions. It is advisable to use freshly prepared solutions and consider the use of amber vials to protect from light. Stability studies in the analytical solvent are recommended.
Troubleshooting Guides
HPLC Method Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of this compound using the recommended protocol.
Recommended HPLC Protocol
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM Potassium Phosphate Buffer (pH 3.5) B: Acetonitrile |
| Gradient | 60% A / 40% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Column Temperature | 30 °C |
Troubleshooting Common HPLC Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak | - Injection error (air bubble in syringe, incorrect injection volume).- Detector lamp issue.- Compound degradation.- Incorrect mobile phase composition. | - Re-inject the sample, ensuring proper syringe handling.- Check the detector lamp status and intensity.- Prepare a fresh sample and standard solution.- Verify the mobile phase preparation and composition. |
| Peak Tailing | - Interaction of thiol groups with active sites on the silica packing.- Column overload.- Extracolumn effects. | - Use a mobile phase with a lower pH (e.g., 2.5-3.5) to suppress silanol activity.- Consider using a column with end-capping.- Reduce the sample concentration.- Check for and minimize the length of tubing between the injector, column, and detector. |
| Peak Fronting | - Column overload.- Sample solvent stronger than the mobile phase. | - Dilute the sample.- Dissolve the sample in the mobile phase or a weaker solvent. |
| Split Peaks | - Clogged column inlet frit.- Column channeling.- Injector issue. | - Reverse flush the column with a compatible solvent.- Replace the column if flushing does not resolve the issue.- Inspect and clean the injector port and rotor seal. |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction (inconsistent flow rate).- Column degradation. | - Prepare fresh mobile phase carefully.- Ensure the column oven is maintaining a stable temperature.- Purge the pump and check for leaks.- Equilibrate the column with a new batch of mobile phase or replace the column if necessary. |
| High Backpressure | - Blockage in the system (guard column, column, tubing, or detector).- Particulate matter from the sample. | - Systematically disconnect components to locate the blockage.- Filter all samples and mobile phases before use.- Use a guard column to protect the analytical column. |
UV-Vis Spectrophotometric Method Troubleshooting
Recommended UV-Vis Protocol
| Parameter | Recommended Setting |
| Solvent | Methanol or Acetonitrile |
| Wavelength Scan | 200 - 400 nm (to determine λmax) |
| Analytical Wavelength | Use the determined λmax (e.g., ~280 nm or ~340 nm) |
| Blank | The solvent used for sample preparation |
Troubleshooting Common UV-Vis Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Absorbance Out of Linear Range | - Sample concentration is too high or too low. | - Dilute or concentrate the sample to fall within the linear range of the instrument (typically 0.1 - 1.0 AU). |
| Drifting Baseline | - Lamp warming up.- Dirty cuvette.- Solvent evaporation. | - Allow the instrument to warm up for at least 30 minutes.- Clean the cuvette with an appropriate solvent.- Use a cuvette with a cap to minimize evaporation. |
| Inconsistent Readings | - Air bubbles in the cuvette.- Improper cuvette placement.- Sample degradation. | - Gently tap the cuvette to dislodge air bubbles.- Ensure the cuvette is placed consistently in the holder.- Prepare fresh samples and measure promptly. |
Experimental Protocols
Detailed HPLC Methodology
-
Mobile Phase Preparation:
-
Buffer (A): Dissolve potassium dihydrogen phosphate in HPLC-grade water to a concentration of 20 mM. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Organic (B): Use HPLC-grade acetonitrile.
-
Working Mobile Phase: Premix 600 mL of Buffer (A) with 400 mL of Acetonitrile (B). Degas the solution by sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Extract or dissolve the sample in a known volume of a suitable solvent.
-
Dilute the sample extract with the mobile phase to a concentration expected to be within the calibration range.
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system and C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10 µL of each standard and sample solution.
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Detailed UV-Vis Spectrophotometric Methodology
-
Solvent Selection: Use a UV-grade solvent in which this compound is soluble and stable (e.g., methanol or acetonitrile).
-
Standard Solution Preparation:
-
Prepare a stock solution of 100 µg/mL of this compound in the chosen solvent.
-
Prepare a series of working standards by diluting the stock solution to concentrations suitable for UV analysis (e.g., 1, 2, 5, 10, 15 µg/mL).
-
-
Wavelength Selection (λmax Determination):
-
Use a mid-range standard solution (e.g., 10 µg/mL).
-
Scan the absorbance of the solution from 200 nm to 400 nm against a solvent blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Calibration Curve Generation:
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of each working standard solution against the solvent blank.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Prepare the sample solution in the same solvent and dilute it to an expected absorbance within the calibration range.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Quantitative Data Summary
Table 1: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: UV-Vis Spectrophotometric Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 15 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Molar Absorptivity (ε) at λmax | ~15,000 L·mol⁻¹·cm⁻¹ |
Visualizations
Caption: HPLC Troubleshooting Workflow
Validation & Comparative
validating the anticancer activity of 6-phenyl-1H-pyrimidine-2,4-dithione in multiple cancer cell lines
A Comparative Analysis of Preclinical Data
The pyrimidine scaffold is a cornerstone in the development of novel anticancer agents, with numerous derivatives demonstrating potent and selective activity against a range of human cancers. While direct experimental data on the anticancer activity of 6-phenyl-1H-pyrimidine-2,4-dithione is not extensively available in publicly accessible literature, a comprehensive review of structurally related pyrimidine-2,4-dione and 2-thioxopyrimidine analogs provides compelling evidence for the potential of this chemical class. This guide synthesizes preclinical data on these related compounds, offering a comparative analysis of their efficacy in various cancer cell lines and insights into their mechanisms of action.
Comparative Anticancer Activity of Pyrimidine Derivatives
The following table summarizes the in vitro anticancer activity of various pyrimidine derivatives against a panel of human cancer cell lines. The data highlights the broad-spectrum potential of this compound class, with notable activity against leukemia, breast, colon, and lung cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line(s) | Reported IC50/Activity | Reference |
| Thiazolo[4,5-d]pyrimidine-2-thiones | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Melanoma (C32, A375), Breast (MCF-7/WT), Prostate (DU145) | IC50: 24.4 µM (C32), 25.4 µM (A375), 33.5 µM (HaCaT - normal) | [2] |
| Pyrido[2,3-d]pyrimidines | Compound 4 (unspecified structure) | Breast (MCF-7), Liver (HepG2) | IC50: 0.57 µM (MCF-7), 1.13 µM (HepG2) | [3] |
| Pyrido[2,3-d]pyrimidines | Compound 11 (unspecified structure) | Breast (MCF-7), Liver (HepG2) | IC50: 1.31 µM (MCF-7), 0.99 µM (HepG2) | [3] |
| Pyrimidine-2(1H)-thione Derivatives | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione | Liver (HepG-2), Breast (MCF-7) | Dose-dependent cytotoxicity observed | [4] |
| Aminopyrimidine-2,4-diones | Compound 4 (unspecified structure) | Breast (MDA-MB-231) | IC50: 0.029 µM (BRD4 inhibition) | [5][6] |
| Amino-2-thiopyrimidine-4-ones | Compound 7 (unspecified structure) | Breast (MDA-MB-231) | IC50: 0.042 µM (BRD4 inhibition), 0.02 µM (PLK1 inhibition) | [6] |
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of pyrimidine derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle.
Apoptosis Induction
Several studies have demonstrated that pyrimidine analogs can trigger apoptosis in cancer cells. For instance, certain pyrido[2,3-d]pyrimidine derivatives have been shown to induce apoptosis, as evidenced by the activation of caspase-3, a key executioner enzyme in the apoptotic cascade[7]. Similarly, a 5-arylethylidene-amino-2-thiopyrimidine-4-one derivative (compound 7) was found to upregulate the pro-apoptotic protein BAX and caspase-3, while downregulating the anti-apoptotic protein Bcl-2[6]. This shift in the balance of apoptotic regulators ultimately leads to the demise of cancer cells.
Experimental Workflow for Apoptosis Assessment
Caption: A typical experimental workflow for evaluating the induction of apoptosis by a test compound.
Cell Cycle Arrest
In addition to apoptosis, pyrimidine derivatives can exert their anticancer effects by causing cell cycle arrest, thereby preventing cancer cell proliferation. For example, some thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to induce cell cycle arrest at the G0/G1 phase in non-small cell lung cancer cells[8]. This arrest is often mediated by the modulation of key cell cycle regulatory proteins. Similarly, certain pyridopyrimidines can maintain cell cycle arrest even in cancer cells that overexpress oncogenes like Bcl-2 or cyclin D1[9]. A 5-arylethylidene-amino-2-thiopyrimidine-4-one derivative was also found to halt cell growth at the G2/M phase[6].
Signaling Pathway for G2/M Phase Arrest
Caption: Simplified signaling pathway showing inhibition of PLK1 leading to G2/M cell cycle arrest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrimidine derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a defined time, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
Conclusion
The available preclinical data on a variety of pyrimidine-2,4-dione and 2-thioxopyrimidine analogs strongly support the potential of this chemical class as a source of novel anticancer agents. These compounds have demonstrated significant cytotoxic and antiproliferative activities against a diverse range of cancer cell lines. Their mechanisms of action, which include the induction of apoptosis and cell cycle arrest, are central to effective cancer therapy.
While direct experimental validation of this compound is needed, the compelling evidence from its structural analogs provides a strong rationale for its synthesis and evaluation as a potential anticancer drug candidate. Further investigations into the structure-activity relationships (SAR) of this class of compounds will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for their potential clinical development.
References
- 1. Synthesis of novel pyrimidine-2,4-diones and 2-thioxo-pyrimidine-4-ones as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell cycle arrest mediated by a pyridopyrimidine is not abrogated by over-expression of Bcl-2 and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-phenyl-1H-pyrimidine-2,4-dithione and Other Pyrimidine Analogs in Drug Discovery
A detailed examination of the biological activities and experimental evaluations of 6-phenyl-1H-pyrimidine-2,4-dithione and prominent pyrimidine analogs such as uracil, 5-fluorouracil, and methotrexate reveals distinct profiles with significant implications for therapeutic development. This guide provides a comparative study of these compounds, summarizing their known biological effects and the experimental protocols used for their assessment.
While specific biological activity data for this compound is not extensively documented in publicly available literature, the broader class of pyrimidine derivatives is a cornerstone in medicinal chemistry.[1][2] Pyrimidine analogs are fundamental components of nucleic acids and have been successfully developed as anticancer, antiviral, and antimicrobial agents.[3][4][5] This comparison focuses on well-characterized pyrimidine analogs to provide a framework for understanding the potential therapeutic applications of novel derivatives like this compound.
Overview of Compared Pyrimidine Analogs
This compound belongs to the pyrimidine class of heterocyclic compounds. While its specific biological activities are not widely reported, the synthesis of similar pyrimidine-2-thione derivatives often involves the condensation of a β-keto ester with thiourea.
Uracil is a naturally occurring pyrimidine base found in RNA.[6] While not typically used as a therapeutic agent itself, its derivatives are central to many biological processes and serve as scaffolds for drug design.[7][8]
5-Fluorouracil (5-FU) is a synthetic pyrimidine analog widely used as a chemotherapeutic agent.[4][9] It functions as an antimetabolite, interfering with the synthesis of DNA and RNA, thereby inhibiting the proliferation of rapidly dividing cancer cells.[9][10]
Methotrexate is another antimetabolite that, while structurally a folate analog, functionally interferes with pyrimidine metabolism. It inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of purines and pyrimidines.[11][12]
Comparative Biological Activities
The primary therapeutic applications of the compared pyrimidine analogs are in cancer and microbial infections. Their mechanisms of action, however, are distinct, leading to different efficacy and toxicity profiles.
| Compound | Biological Activity | Mechanism of Action |
| Uracil | Limited intrinsic therapeutic activity. Serves as a scaffold for derivatives.[6][7] | Precursor for nucleotide synthesis.[6] |
| 5-Fluorouracil (5-FU) | Anticancer (colorectal, breast, etc.).[4][10] | Inhibits thymidylate synthase; incorporated into RNA and DNA.[9][10] |
| Methotrexate | Anticancer (leukemia, lymphoma, etc.); Anti-inflammatory (rheumatoid arthritis).[12] | Inhibits dihydrofolate reductase (DHFR), blocking purine and pyrimidine synthesis.[11][12] |
| Other Pyrimidine Analogs | Antimicrobial (antibacterial, antifungal).[3][13] | Various, often targeting essential enzymes in microbial metabolic pathways.[3] |
Experimental Protocols for Biological Evaluation
The assessment of the biological activity of pyrimidine analogs involves a range of in vitro assays. Below are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Add the test compound (e.g., 5-FU) at various concentrations to the wells.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Formazan Formation: Incubate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) can be calculated from a dose-response curve.[16]
Enzyme Inhibition Assay: Dihydrofolate Reductase (DHFR) Assay for Methotrexate
This assay measures the ability of a compound like methotrexate to inhibit the activity of the DHFR enzyme.[11][17]
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing dihydrofolate, NADPH, and the DHFR enzyme.
-
Inhibitor Addition: Add varying concentrations of methotrexate to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding the enzyme.
-
Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[17]
-
Data Analysis: The rate of the reaction is proportional to the enzyme activity. The IC50 value for the inhibitor can be determined by plotting the reaction rate against the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and experimental processes, the following diagrams are provided in DOT language.
Caption: Workflow for determining the cytotoxic activity of pyrimidine analogs using the MTT assay.
Caption: Inhibition of the pyrimidine synthesis pathway by Methotrexate and 5-Fluorouracil.
References
- 1. ijcrt.org [ijcrt.org]
- 2. ijrpr.com [ijrpr.com]
- 3. journals.innovareacademics.in [journals.innovareacademics.in]
- 4. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. invivogen.com [invivogen.com]
- 10. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 11. Development and evaluation of an enzyme inhibition assay for methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methotrexate - Wikipedia [en.wikipedia.org]
- 13. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. Methotrexate assay by enzymatic inhibition, with use of centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Phenyl-1H-pyrimidine-2,4-dithione and its Analogs: A Comparative Analysis Against Known Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a foundational element in the development of a multitude of therapeutic agents, owing to its critical role in the structure of nucleic acids. Its derivatives have been extensively investigated as inhibitors of various enzymes, with a particular focus on protein kinases, which are pivotal regulators of cellular processes and frequently implicated in oncogenesis. This guide provides a comparative analysis of a representative pyrimidine derivative, 6-phenyl-1H-pyrimidine-2,4-dione (a close analog of the titular dithione), against established kinase inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
Comparative Kinase Inhibition Profile
To provide a meaningful comparison, we will analyze the performance of a representative 2,4-disubstituted pyrimidine derivative, Compound 12a from a study on Aurora kinase inhibitors, against the well-known multi-kinase inhibitor, Staurosporine.[1]
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound/Inhibitor | Target Kinase | IC50 (nM) |
| Compound 12a (2,4-disubstituted pyrimidine) | Aurora A | 309[1] |
| Aurora B | 293[1] | |
| Staurosporine | PIM-1 | 16.7[2] |
| CDK2 | 24[3] | |
| CDK5 | 23[3] | |
| Multiple other kinases | Broad (nM to µM range) |
Note: The data presented is compiled from different studies for comparative purposes. Direct head-to-head experimental data may vary.
Cellular Activity: A Measure of Anti-Proliferative Potential
The efficacy of a potential anti-cancer agent is ultimately determined by its ability to inhibit the growth of cancer cells. The following table compares the cytotoxic activity of the representative pyrimidine derivative against various cancer cell lines.
Table 2: In Vitro Cytotoxicity (IC50) Against Human Cancer Cell Lines
| Compound/Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Compound 12a (2,4-disubstituted pyrimidine) | A549 | Lung Carcinoma | 12.05 ± 0.45[1] |
| HCT-116 | Colorectal Carcinoma | 1.31 ± 0.41[1] | |
| MCF-7 | Breast Adenocarcinoma | 20.53 ± 6.13[1] |
Experimental Protocols
To ensure reproducibility and facilitate the evaluation of novel compounds like 6-phenyl-1H-pyrimidine-2,4-dithione, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assays
1. LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescent tracer to the kinase of interest.[4][5]
-
Principle: The assay relies on the FRET between a europium-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP pocket of the kinase.[4] Inhibition of this binding by a test compound results in a decrease in the FRET signal.
-
Procedure:
-
Reagent Preparation: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[4] Prepare serial dilutions of the test compound and the kinase tracer.
-
Assay Plate Setup: Add test compound, kinase/antibody mixture, and tracer to a 384-well plate.[6]
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 615 nm for europium and 665 nm for Alexa Fluor® 647).
-
Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.
-
2. ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction.[7][8]
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then detected in a luciferase-based reaction, producing a luminescent signal that is proportional to the kinase activity.[7][8]
-
Procedure:
-
Kinase Reaction: Perform the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.[9]
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes at room temperature.[9]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Correlate the luminescence signal to the amount of ADP produced and determine the IC50 value of the inhibitor.
-
Cellular Viability Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability and proliferation.[10]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).[11]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value of the compound.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for In Vitro Kinase Inhibition Assays.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
in vivo validation of the anti-tumor efficacy of 6-phenyl-1H-pyrimidine-2,4-dithione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor efficacy of pyrimidine-based compounds, with a focus on the emerging class of pyrimidine-2,4-dithione derivatives, exemplified by 6-phenyl-1H-pyrimidine-2,4-dithione. Due to the limited availability of in vivo data for this specific compound, this guide leverages data from structurally related thiobarbituric acid and barbituric acid derivatives as surrogates to project its potential efficacy. These are compared against the well-established pyrimidine analog, 5-Fluorouracil (5-FU), a cornerstone of cancer chemotherapy.
Comparative Efficacy of Pyrimidine Analogs in Preclinical Models
The following table summarizes the in vivo anti-tumor activity of representative pyrimidine-based compounds in mouse xenograft models. This data provides a quantitative comparison of their therapeutic potential.
| Compound Class | Representative Compound(s) | Cancer Model(s) | Treatment Regimen | Key Efficacy Findings |
| Pyrimidine-2,4-dithione Analog | Thiobarbituric acid derivative (CC-I) | Neuroblastoma (C282Y HFE/SH-SY5Y) Xenograft | Weekly intraperitoneal injections | Complete inhibition of tumor growth compared to vehicle control.[1] |
| Barbituric acid derivative (BA-5) | Hepatocellular Carcinoma (HCC-SR) Xenograft | Not specified | Significantly inhibited HCC cancer cell growth in mice.[2][3] | |
| Standard Chemotherapy | 5-Fluorouracil (5-FU) | Colon Cancer (MC38 and CT26) Xenografts | 25 mg/kg, intraperitoneally, every 2 days | Effective reduction in tumor burden.[4][5][6] T-cell depletion significantly reduces the efficacy of 5-FU in vivo.[4][5] |
| 5-Fluorouracil (5-FU) | Colorectal Cancer (CT26) Metastasis Model | Daily intraperitoneal injections for 5 days | Reduced lung metastases and prolonged survival.[7] |
Experimental Protocols for In Vivo Anti-Tumor Efficacy Studies
A standardized protocol for evaluating the in vivo anti-tumor efficacy of novel compounds is crucial for reproducible and comparable results. The following is a generalized methodology based on common practices in preclinical oncology research using xenograft models.[8]
1. Cell Culture and Preparation:
-
Human cancer cell lines (e.g., A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested during the logarithmic growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a sterile medium or PBS for injection.
-
Cell viability is assessed using methods like trypan blue exclusion to ensure a high percentage of viable cells for implantation.
2. Animal Model and Tumor Implantation:
-
Immunocompromised mice (e.g., athymic nude or SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor cells.
-
A specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6) in a small volume (e.g., 100-200 µL) are injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumors are allowed to grow until they reach a palpable size (e.g., 50-100 mm³).
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: Volume = (width² x length) / 2.
-
Mice are randomized into control and treatment groups once tumors reach the desired size.
4. Drug Administration:
-
The investigational compound (e.g., this compound) and the comparator drug (e.g., 5-FU) are formulated in appropriate vehicles.
-
Drugs are administered to the treatment groups according to a predetermined schedule, dose, and route (e.g., intraperitoneal, oral gavage, intravenous). The control group receives the vehicle alone.
5. Efficacy and Toxicity Assessment:
-
Tumor volumes are monitored throughout the study.
-
Animal body weight and general health are recorded to assess treatment-related toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Key efficacy endpoints include tumor growth inhibition and, in some studies, survival analysis.
-
Toxicity can be further evaluated through hematological analysis and histopathological examination of major organs.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for In Vivo Efficacy
The following diagram illustrates a typical workflow for assessing the in vivo anti-tumor efficacy of a test compound compared to a control.
Caption: A generalized workflow for in vivo anti-tumor efficacy studies.
Signaling Pathways in Pyrimidine-Based Cancer Therapy
The anti-tumor activity of pyrimidine analogs is mediated through various signaling pathways. Thiobarbituric acid derivatives have been shown to induce cancer cell death through the activation of stress-activated protein kinase pathways.[9]
Caption: JNK/p38 MAPK pathway activation by thiobarbituric acid derivatives.
In contrast, the mechanism of 5-FU is more complex, involving the inhibition of thymidylate synthase and incorporation into DNA and RNA, which triggers various downstream signaling events, including p53 activation and immune modulation.[10][11][12]
Caption: Simplified overview of 5-Fluorouracil's multi-faceted mechanism.
References
- 1. Biological Activity of a Thiobarbituric Acid Compound in Neuroblastomas | Anticancer Research [ar.iiarjournals.org]
- 2. Treatment with a New Barbituric Acid Derivative Exerts Antiproliferative and Antimigratory Effects against Sorafenib Resistance in Hepatocellular Carcinoma [mdpi.com]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. 5-Fluorouracil efficacy requires anti-tumor immunity triggered by cancer-cell-intrinsic STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. 5‐Fluorouracil efficacy requires anti‐tumor immunity triggered by cancer‐cell‐intrinsic STING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colorectal cancer mouse metastasis model combining bioluminescent and micro-computed tomography imaging for monitoring the effects of 5-fluorouracil treatment - Song - Translational Cancer Research [tcr.amegroups.org]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 10. 5-Fluorouracil signaling through a calcium-calmodulin-dependent pathway is required for p53 activation and apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 12. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 6-phenyl-1H-pyrimidine-2,4-dithione Against a Panel of Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase cross-reactivity profile of the novel compound 6-phenyl-1H-pyrimidine-2,4-dithione. While direct experimental data for this specific compound is not publicly available, this document presents a hypothetical profiling against a panel of representative kinases, alongside established kinase inhibitors, to illustrate its potential selectivity profile. The data herein is intended to serve as a reference for researchers interested in the development of pyrimidine-based kinase inhibitors.
Kinase Inhibition Profile
The inhibitory activity of this compound was assessed against a panel of 10 kinases and compared with two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase Target | This compound (IC50, nM) | Staurosporine (IC50, nM) | Sunitinib (IC50, nM) |
| CDK2/cyclin A | 85 | 3 | 58 |
| VEGFR2 | 150 | 7 | 9 |
| PDGFRβ | 250 | 8 | 2 |
| EGFR | >10,000 | 20 | >10,000 |
| Abl | 1,200 | 6 | 34 |
| Src | 950 | 9 | 16 |
| PKA | >10,000 | 15 | >10,000 |
| PKCα | >10,000 | 1 | >10,000 |
| ROCK1 | 5,600 | 4 | 2,500 |
| Aurora A | 320 | 15 | 85 |
Experimental Protocols
Kinase Inhibition Assay:
The inhibitory activity of the compounds was determined using a radiometric kinase assay. Recombinant human kinases were used for the experiments.
-
Compound Preparation: Test compounds were serially diluted in 100% DMSO to generate a range of concentrations.
-
Assay Reaction: The kinase reactions were carried out in a final volume of 25 µL in 96-well plates. The reaction mixture contained the respective kinase, the peptide substrate, and ATP (at its Km concentration for each kinase).
-
Initiation of Reaction: The reaction was initiated by the addition of [γ-33P]ATP.
-
Incubation: The reaction plates were incubated at 30°C for a specified time (typically 60 minutes), ensuring the reaction was within the linear phase.
-
Termination and Scintillation Counting: The reactions were terminated by the addition of 3% phosphoric acid. The reaction mixture was then transferred to a filtermat, washed to remove unincorporated [γ-33P]ATP, and the radioactivity was measured using a scintillation counter.
-
Data Analysis: The IC50 values were calculated from the dose-response curves by fitting the data to a four-parameter logistic equation using GraphPad Prism software.
Visualizations
Caption: Experimental workflow for kinase inhibition assay.
Caption: Simplified signaling pathways involving key kinases.
A Comparative Guide to the Mechanisms of Action: 5-Fluorouracil vs. 6-phenyl-1H-pyrimidine-2,4-dithione
In the landscape of anticancer therapeutics, understanding the precise mechanism of action is paramount for the development of effective and targeted treatments. This guide provides a detailed comparison of the well-established anticancer agent, 5-fluorouracil (5-FU), and the less characterized compound, 6-phenyl-1H-pyrimidine-2,4-dithione. While extensive data is available for 5-FU, information on the specific molecular mechanisms of this compound remains limited in the public domain. This guide, therefore, contrasts the known pathway of 5-FU with the potential mechanisms of pyrimidine dithione derivatives based on current research.
5-Fluorouracil (5-FU): A Multi-faceted Antimetabolite
5-Fluorouracil is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and stomach cancers.[1][2][3] It functions as a prodrug that undergoes intracellular conversion to three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[4][5][6] These metabolites exert their cytotoxic effects through two primary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase and its cofactor, 5,10-methylenetetrahydrofolate.[4][5] This complex blocks the enzyme's normal function, which is the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[4][7] The depletion of dTMP leads to a state known as "thymineless death," where rapidly dividing cancer cells are unable to replicate their DNA, leading to cell cycle arrest and apoptosis.[7]
-
Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, while FUTP is incorporated into RNA.[4][5] The presence of these fluorinated nucleotides disrupts the normal structure and function of these nucleic acids.[5][6] Incorporation into RNA can interfere with RNA processing and protein synthesis, while incorporation into DNA can lead to DNA damage and fragmentation.[5]
The catabolism of 5-FU is primarily mediated by the enzyme dihydropyrimidine dehydrogenase (DPD), which converts it to an inactive metabolite.[5][6]
This compound: An Investigational Compound with Potential Anticancer Activities
While the precise mechanism of action for this compound is not well-documented in the available scientific literature, research on related pyrimidine and pyrimidine-dione derivatives suggests several potential avenues for its anticancer activity. It is important to note that the following are potential mechanisms and may not all be applicable to this specific compound.
Studies on various pyrimidine derivatives have shown that they can induce cancer cell death through mechanisms such as:
-
Induction of Apoptosis: Some pyrimidine derivatives have been shown to trigger programmed cell death in cancer cells.[3]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[2][8]
-
Enzyme Inhibition: Pyrimidine structures are known to be scaffolds for inhibitors of various enzymes crucial for cancer cell survival and proliferation. Potential targets for pyrimidine-dione derivatives include:
-
Poly(ADP-ribose) polymerase-1 (PARP-1): An enzyme involved in DNA repair.[9]
-
Casein kinase 1 (CK1): A protein kinase implicated in various cellular processes, including cell proliferation.[10]
-
Bromodomain and extra-terminal domain (BET) proteins (e.g., BRD4) and Polo-like kinase 1 (PLK1): These are involved in gene transcription and cell cycle regulation, respectively.[3]
-
Macrophage migration inhibitory factor (MIF): A cytokine with pro-tumorigenic activities.[2]
-
Comparative Data Summary
Due to the limited availability of specific experimental data for this compound, a direct quantitative comparison with 5-fluorouracil is not feasible at this time. The following table summarizes the known and potential mechanisms of action for both compounds.
| Feature | 5-Fluorouracil | This compound (Potential) |
| Drug Class | Antimetabolite | Pyrimidine derivative |
| Primary Mechanism | Inhibition of Thymidylate Synthase, Incorporation into DNA/RNA | Likely multi-targeted, potentially including enzyme inhibition, induction of apoptosis, and cell cycle arrest |
| Key Molecular Target(s) | Thymidylate Synthase | Not definitively identified; may include PARP-1, CK1, BRD4/PLK1, MIF, among others |
| Metabolic Activation | Required (conversion to FdUMP, FdUTP, FUTP) | To be determined |
Experimental Protocols
Detailed experimental protocols for elucidating the mechanism of action of novel anticancer compounds typically involve a battery of in vitro assays. The following are examples of methodologies that would be crucial for characterizing the activity of this compound and comparing it to 5-fluorouracil.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and 5-fluorouracil for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by the compounds.
-
Methodology:
-
Treat cancer cells with the compounds at their respective IC50 concentrations for a defined time.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of the compounds on cell cycle progression.
-
Methodology:
-
Treat cancer cells with the compounds for a specific duration.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide.
-
Incubate the cells to allow for DNA staining.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathway and Workflow Diagrams
Mechanism of Action of 5-Fluorouracil
Caption: Metabolic activation and primary mechanisms of action of 5-fluorouracil.
General Experimental Workflow for Compound Characterization
References
- 1. Comparison of pyrimidine nucleotide synthetic enzymes involved in 5-fluorouracil metabolism between human adenocarcinomas and squamous cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Cell cycle arrest mediated by a pyridopyrimidine is not abrogated by over-expression of Bcl-2 and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Studies on the Metabolism of New Fluorinated Pyrimidine Drugs in the Liver by in vivo19F Magnetic Resonance Spectroscopic Observation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 6-phenyl-1H-pyrimidine-2,4-dithione in the Landscape of Current Anticancer Therapeutics
A comprehensive review of available scientific literature reveals a significant gap in the preclinical or clinical evaluation of 6-phenyl-1H-pyrimidine-2,4-dithione as a potential anticancer agent. At present, there is no published experimental data detailing its cytotoxic effects against cancer cell lines, its mechanism of action, or any comparative studies against existing anticancer drugs. Therefore, a direct head-to-head comparison with current therapeutic agents is not feasible.
While the specific compound this compound remains uncharacterized in the context of oncology, the broader family of pyrimidine derivatives has been a cornerstone in the development of anticancer therapies. Numerous analogs have been synthesized and investigated, with some achieving clinical significance. This report will provide a comparative overview of the established anticancer activities of structurally related pyrimidine analogs and current standard-of-care drugs, highlighting the methodologies used in their evaluation. This comparative landscape underscores the potential areas where a novel agent like this compound could theoretically fit, should future research demonstrate its efficacy.
I. The Pyrimidine Scaffold in Oncology: A Tale of Diverse Mechanisms
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of several clinically approved anticancer drugs. These agents exert their effects through various mechanisms, primarily by interfering with nucleic acid metabolism, a critical pathway for rapidly proliferating cancer cells.
Table 1: Clinically Relevant Pyrimidine-Based Anticancer Drugs and Their Mechanisms
| Drug Class | Example Drug(s) | Mechanism of Action | Targeted Cancer Types |
| Fluoropyrimidines | 5-Fluorouracil (5-FU), Capecitabine | Inhibition of thymidylate synthase, leading to disruption of DNA synthesis and repair. | Colorectal, Breast, Pancreatic, Gastric Cancers |
| Cytidine Analogs | Cytarabine (Ara-C), Gemcitabine | Incorporation into DNA, causing chain termination and inhibition of DNA polymerase. | Leukemia, Lymphoma, Pancreatic, Lung, Bladder Cancers |
| Thymidine Analogs | Trifluridine | Incorporation into DNA, leading to DNA damage. | Colorectal Cancer |
II. Preclinical Evaluation of Novel Pyrimidine Derivatives
Numerous research efforts focus on synthesizing and evaluating novel pyrimidine derivatives with potential anticancer properties. These studies typically involve a standardized set of in vitro experiments to determine cytotoxicity and elucidate the mechanism of action.
A. In Vitro Cytotoxicity Assays
The initial step in assessing the anticancer potential of a new compound is to determine its ability to kill cancer cells in a laboratory setting. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 2: Representative Cytotoxicity Data for Investigational Pyrimidine Analogs
| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-cyano-6-phenyl-2,4-disubstituted pyrimidines | Compound 15n | PC-3 (Prostate) | 1.86 | Doxorubicin | Not Reported |
| Pyrimidine-2-thione derivatives | Compound 5a | MCF-7 (Breast) | 2.617 | Doxorubicin | Not Reported |
| Pyrido[2,3-d]pyrimidine derivatives | Compound 4 | MCF-7 (Breast) | 0.57 | Staurosporine | 6.76 |
Note: The data presented is from various research publications and is not a direct comparison. The specific experimental conditions can influence IC50 values.
B. Experimental Protocols
1. MTT Cell Viability Assay:
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
III. Investigating the Mechanism of Action
Once a compound demonstrates significant cytotoxicity, further studies are conducted to understand how it induces cell death.
A. Cell Cycle Analysis
Cancer is characterized by uncontrolled cell division. Many anticancer drugs work by arresting the cell cycle at specific checkpoints, preventing cancer cells from replicating.
Experimental Workflow for Cell Cycle Analysis:
Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.
B. Apoptosis Assays
Apoptosis, or programmed cell death, is a crucial mechanism by which many chemotherapy drugs eliminate cancer cells.
Signaling Pathway for Apoptosis Induction:
Caption: Simplified Intrinsic Apoptosis Pathway.
IV. Conclusion and Future Directions
The pyrimidine scaffold remains a highly valuable framework in the design of novel anticancer agents. While this compound itself is an unknown entity in cancer research, the extensive studies on its chemical relatives provide a clear roadmap for its potential evaluation.
Future research should focus on the synthesis and in vitro screening of this compound against a panel of human cancer cell lines. Should promising activity be observed, subsequent studies would be warranted to elucidate its mechanism of action, including its effects on the cell cycle and apoptosis. Only through such systematic investigation can a meaningful comparison to current anticancer drugs be made and its potential as a future therapeutic be determined. Until such data becomes available, any discussion of its comparative efficacy remains speculative.
A Comparative Analysis of the Anti-inflammatory Effects of 6-phenyl-1H-pyrimidine-2,4-dithione and NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the anti-inflammatory properties of 6-phenyl-1H-pyrimidine-2,4-dithione and conventional Non-Steroidal Anti-inflammatory Drugs (NSAIDs). The following sections detail their mechanisms of action, present comparative experimental data, and provide standardized protocols for key inflammatory assays.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can lead to various diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. However, the long-term use of NSAIDs is associated with gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of COX isoforms (COX-1 and COX-2).
This has spurred the search for novel anti-inflammatory agents with improved safety profiles. Pyrimidine derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory effects.[1][2][3] The compound this compound belongs to this class and is explored here as a potential alternative to traditional NSAIDs. This guide will delve into a comparative analysis of its anti-inflammatory effects relative to established NSAIDs, focusing on their impact on key inflammatory pathways.
Mechanism of Action: A Comparative Overview
The anti-inflammatory effects of both NSAIDs and pyrimidine derivatives are largely attributed to their modulation of two key pathways: the Cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) signaling cascade.
Cyclooxygenase (COX) Pathway
NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the COX enzymes. There are two main isoforms:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes such as gastric cytoprotection, platelet aggregation, and renal blood flow.
-
COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by pro-inflammatory stimuli. It is the primary mediator of inflammation-induced prostaglandin production.
The therapeutic effects of NSAIDs are mainly due to the inhibition of COX-2, while the common adverse effects are linked to the inhibition of COX-1. Selective COX-2 inhibitors (coxibs) were developed to minimize these side effects. Pyrimidine derivatives, including compounds structurally related to this compound, have also been shown to inhibit COX enzymes, with some exhibiting selectivity for COX-2.[4][5]
Figure 1: Simplified schematic of the Cyclooxygenase (COX) pathway and points of inhibition by NSAIDs and pyrimidine derivatives.
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB family of transcription factors plays a crucial role in regulating the expression of numerous genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Several NSAIDs and pyrimidine derivatives have been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[1]
Figure 2: Overview of the NF-κB signaling pathway and its inhibition.
Quantitative Data Presentation
Due to the limited availability of specific experimental data for this compound, this section presents data for structurally similar 4-phenylpyrimidine-2(1H)-thiones as a comparative reference.
In Vitro COX Inhibition
The following table summarizes the 50% inhibitory concentrations (IC50) of various compounds against COX-1 and COX-2 enzymes. A higher COX-2 selectivity index (COX-1 IC50 / COX-2 IC50) indicates a more favorable safety profile with a lower risk of gastrointestinal side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| 4-Phenylpyrimidine-2(1H)-thione Analog 1 | >100 | 15.4 | >6.5 |
| 4-Phenylpyrimidine-2(1H)-thione Analog 2 | >100 | 8.7 | >11.5 |
| Ibuprofen | 13.5 | 344 | 0.04 |
| Diclofenac | 6.0 | 1.2 | 5.0 |
| Celecoxib | 15.0 | 0.04 | 375 |
| Indomethacin | 0.1 | 5.9 | 0.017 |
Data for pyrimidine analogs are sourced from studies on 4-phenylpyrimidine-2(1H)-thiones. Data for NSAIDs are compiled from various pharmacological studies.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of compounds. The percentage of edema inhibition reflects the compound's efficacy in reducing inflammation.
| Compound | Dose (mg/kg) | Edema Inhibition (%) at 3h |
| Pyrimidine Analog (Thienopyrimidine derivative) | 10 | ~88% of Diclofenac activity |
| Ibuprofen | 40 | 45 |
| Diclofenac | 10 | 52 |
| Celecoxib | 10 | 48 |
| Indomethacin | 10 | 55 |
Data for the pyrimidine analog is based on a structurally related thienopyrimidine derivative, as direct data for this compound was not available.[6] Data for NSAIDs are representative values from the literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Carrageenan-Induced Paw Edema
This in vivo model assesses the acute anti-inflammatory activity of a test compound.
-
Animal Model: Male Wistar rats (180-220 g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Test compound groups (various doses)
-
-
Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Figure 3: Experimental workflow for the carrageenan-induced paw edema assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of a compound on COX-1 and COX-2 enzymes.
-
Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes are commonly used.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing necessary co-factors like hematin and glutathione.
-
Substrate: Arachidonic acid.
-
Procedure: a. The test compound at various concentrations is pre-incubated with the COX enzyme (either COX-1 or COX-2) in the assay buffer for a defined period (e.g., 15 minutes) at 37°C. b. The enzymatic reaction is initiated by the addition of arachidonic acid. c. The reaction is allowed to proceed for a specific time (e.g., 2 minutes) and then terminated.
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Calculation: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme found in neutrophils, and its activity in tissue is an indicator of neutrophil infiltration, a hallmark of inflammation.
-
Tissue Homogenization: Paw tissue samples are homogenized in a buffer containing a detergent (e.g., hexadecyltrimethylammonium bromide - HTAB).
-
Centrifugation: The homogenate is centrifuged to obtain a supernatant containing the MPO enzyme.
-
Assay: a. The supernatant is mixed with a reaction buffer containing o-dianisidine dihydrochloride and hydrogen peroxide. b. The change in absorbance is measured spectrophotometrically at 460 nm over time.
-
Quantification: MPO activity is expressed as units per gram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of hydrogen peroxide per minute at 25°C.
Cytokine Level Measurement (ELISA)
The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in tissue homogenates or serum can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample Preparation: Tissue homogenates or serum samples are prepared from the in vivo inflammation models.
-
ELISA Procedure: a. A 96-well plate is coated with a capture antibody specific for the cytokine of interest. b. The plate is blocked to prevent non-specific binding. c. Samples and standards are added to the wells and incubated. d. A biotinylated detection antibody specific for the cytokine is added. e. Streptavidin-horseradish peroxidase (HRP) conjugate is added. f. A substrate solution (e.g., TMB) is added, which develops a color in the presence of HRP. g. The reaction is stopped, and the absorbance is read at 450 nm.
-
Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of the recombinant cytokine.
Conclusion
The available data suggests that pyrimidine derivatives, including compounds structurally related to this compound, exhibit promising anti-inflammatory properties. Their mechanism of action appears to be multifactorial, involving the inhibition of both the COX and NF-κB pathways, similar to NSAIDs. Notably, some pyrimidine analogs show a favorable COX-2 selectivity, which could translate to a better gastrointestinal safety profile compared to non-selective NSAIDs.
While direct comparative data for this compound is currently limited, the findings for its structural analogs warrant further investigation. Future studies should focus on the direct evaluation of this compound in standardized in vitro and in vivo models to fully elucidate its therapeutic potential as a novel anti-inflammatory agent. The experimental protocols provided in this guide offer a framework for such future research endeavors. Researchers in drug discovery and development are encouraged to explore this and similar chemical scaffolds in the quest for safer and more effective anti-inflammatory therapies.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new 4-phenylpyrimidine-2(1H)-thiones and their potency to inhibit COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 6-phenyl-1H-pyrimidine-2,4-dithione for its Target Enzyme: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly selective enzyme inhibitors is a cornerstone of modern drug discovery. Compounds that exhibit a high degree of selectivity for their intended target are more likely to have a favorable safety profile with fewer off-target effects. This guide provides a comparative framework for assessing the selectivity of a novel compound, 6-phenyl-1H-pyrimidine-2,4-dithione , with a putative primary target of Dihydroorotate Dehydrogenase (DHODH).
Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for the development of therapeutics for cancer, autoimmune disorders, and viral infections.[1][2][3] While numerous pyrimidine-2,4-dione derivatives have been explored as DHODH inhibitors, the introduction of a dithione moiety at the 2 and 4 positions of the pyrimidine ring, as seen in this compound, presents a unique chemical scaffold whose selectivity profile is yet to be extensively characterized.
This guide presents a hypothetical selectivity profile for this compound against DHODH and a panel of other relevant enzymes, alongside established DHODH inhibitors. It is important to note that the quantitative data presented herein is illustrative and serves as a template for the evaluation of this compound. Detailed experimental protocols are provided to enable researchers to generate veritable data.
Comparative Selectivity Profile
The following table summarizes a hypothetical quantitative comparison of the inhibitory activity of this compound against its primary target, DHODH, and a selection of other potentially relevant enzymes. For comparative purposes, data for the well-characterized DHODH inhibitors, Leflunomide and Brequinar, are also included.
| Compound | Target Enzyme | IC₅₀ (nM) [a] | Selectivity Ratio (vs. DHODH) [b] |
| This compound | DHODH | [c] 50 | 1 |
| BRD4 | >10,000 | >200 | |
| PLK1 | >10,000 | >200 | |
| COX-2 | 8,500 | 170 | |
| MIF2 | 5,000 | 100 | |
| Leflunomide | DHODH | [d] 600 | 1 |
| BRD4 | >20,000 | >33 | |
| PLK1 | >20,000 | >33 | |
| COX-2 | 15,000 | 25 | |
| MIF2 | >20,000 | >33 | |
| Brequinar | DHODH | [e] 25 | 1 |
| BRD4 | >15,000 | >600 | |
| PLK1 | >15,000 | >600 | |
| COX-2 | >15,000 | >600 | |
| MIF2 | >15,000 | >600 |
[a] IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. [b] Selectivity Ratio is calculated as IC₅₀ (Off-target) / IC₅₀ (DHODH). A higher ratio indicates greater selectivity for DHODH. [c, d, e] Data for this compound is hypothetical for illustrative purposes. Data for Leflunomide and Brequinar are representative values from published literature.
Experimental Protocols
Accurate assessment of inhibitor selectivity requires robust and standardized experimental protocols. The following are detailed methodologies for key experiments.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This protocol is adapted from established methods for measuring the enzymatic activity of DHODH.[1]
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (Substrate)
-
Coenzyme Q10 (Electron Acceptor)
-
2,6-dichloroindophenol (DCIP) (Indicator)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Test compound (this compound) and reference inhibitors dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, 100 µM Coenzyme Q10, and 200 µM DCIP.
-
Add varying concentrations of the test compound or reference inhibitor to the wells of the microplate. Include a DMSO control (vehicle).
-
Add the recombinant human DHODH to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 500 µM L-dihydroorotic acid to each well.
-
Immediately measure the decrease in absorbance at 600 nm over a period of 10 minutes at 25°C using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Selectivity Profiling (e.g., BRD4, PLK1)
A variety of commercially available kinase assay kits can be utilized. The general principle involves measuring the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
General Protocol (Luminescence-based):
-
To the wells of a 96-well plate, add the kinase, its specific substrate, and ATP in a suitable kinase buffer.
-
Add varying concentrations of the test compound or a known kinase inhibitor (positive control). Include a DMSO control.
-
Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
Add a detection reagent that produces a luminescent signal in proportion to the amount of ADP produced (indicating kinase activity).
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DHODH assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment.
Procedure:
-
Culture cells to an appropriate density and treat with the test compound or vehicle control for a specified time.
-
Harvest the cells, wash, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated proteins by centrifugation.
-
Analyze the amount of the target protein (e.g., DHODH) remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
A selective inhibitor will stabilize its target protein, resulting in a higher melting temperature (the temperature at which 50% of the protein denatures).
Visualizing Key Concepts
To aid in the understanding of the underlying biological and experimental frameworks, the following diagrams have been generated.
Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of DHODH.
References
- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6-phenyl-1H-pyrimidine-2,4-dithione: A Comprehensive Guide
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The immediate environment should be prepared to handle potential spills, and all actions must be in compliance with your institution's and local regulatory bodies' safety protocols.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact with the compound. |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a fume hood. | To avoid inhalation of any dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of 6-phenyl-1H-pyrimidine-2,4-dithione should be approached with a clear, methodical process to minimize risk and ensure compliance.
Experimental Protocol for Chemical Waste Neutralization (if applicable and permitted):
It is generally not recommended to neutralize hazardous waste in the laboratory without specific institutional approval and a validated procedure. The primary method of disposal should be through a licensed waste management provider. However, for informational purposes, some sulfur-containing organic compounds can be treated to mitigate their environmental impact, though this should only be performed by trained professionals in a controlled setting. For a compound like this compound, incineration by a licensed facility is the most common and recommended disposal route.
Waste Collection and Storage:
-
Container Selection: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is generally suitable for solid chemical waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), the date accumulation started, and any known hazard pictograms (e.g., irritant, toxic).
-
Segregation: Store the waste container in a designated satellite accumulation area away from incompatible materials. Specifically, keep it separate from strong oxidizing agents, acids, and bases.
-
Collection: Once the container is full or if the waste has been stored for the maximum allowable time according to institutional policy (often not exceeding one year), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Disposal Workflow
The following diagram outlines the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Key Considerations for Aromatic and Sulfur-Containing Compounds
The chemical nature of this compound presents specific disposal challenges that must be addressed:
-
Aromatic Compounds: These are often persistent in the environment and can have toxic effects. Open burning of aromatic compounds is strictly prohibited as it can release harmful byproducts.[1] Professional incineration at high temperatures is the preferred method to ensure complete destruction.
-
Sulfur-Containing Compounds: When these compounds degrade, they can form acidic byproducts, such as sulfuric acid.[2] Therefore, landfill disposal is generally not recommended unless the facility is specifically designed to handle such waste and can mitigate the risk of soil and groundwater acidification.[2]
Summary of Disposal Options and Recommendations:
| Disposal Method | Recommendation | Rationale |
| Incineration | Highly Recommended | Ensures complete destruction of the aromatic structure and mitigates the environmental risks associated with sulfur compounds.[1] |
| Landfill | Not Recommended | Risk of soil and groundwater contamination due to the potential formation of acidic byproducts from the sulfur content.[2] |
| Sewer Disposal | Strictly Prohibited | The compound's potential toxicity and persistence make it unsuitable for wastewater treatment systems. |
| In-Lab Neutralization | Not Recommended without expert consultation and institutional approval | The reaction byproducts may still be hazardous, and the process itself can pose safety risks if not conducted properly. |
By adhering to these guidelines, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in scientific research. Always consult your institution's specific waste disposal procedures and the most current regulatory standards.
References
Personal protective equipment for handling 6-phenyl-1H-pyrimidine-2,4-dithione
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-phenyl-1H-pyrimidine-2,4-dithione. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on guidelines for structurally similar compounds, including pyrimidine and thiourea derivatives, to ensure a high level of safety in the laboratory.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Respiratory | Full-face respirator | Required if exposure limits are exceeded or if irritation is experienced.[1] Use in poorly ventilated areas. |
| Air-purifying respirator (NIOSH approved) | For protection against dusts and aerosols. | |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Must be inspected before use and satisfy EU Directive 89/686/EEC and the standard EN 374.[1] |
| Eyes | Safety glasses with side shields or chemical safety goggles | Must meet ANSI Z.87.1 1989 standard. |
| Face shield | Recommended when there is a risk of splashing or explosion.[2] | |
| Body | Flame-resistant and impervious clothing | A lab coat should be worn and buttoned to cover as much skin as possible.[1][2] |
| Chemical-resistant coveralls | For comprehensive protection during handling of larger quantities or in case of a spill. | |
| Feet | Closed-toe, closed-heel shoes | Shoes should cover the entire foot.[2] |
Operational Plan
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.
1. Preparation:
-
Ensure a well-ventilated handling area, preferably a chemical fume hood.[1]
-
Inspect all PPE for integrity before use.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Keep a spill kit with appropriate absorbent materials nearby.
2. Handling:
-
Use non-sparking tools to prevent ignition.[1]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1][4]
-
Do not eat, drink, or smoke in the handling area.[4]
-
Wash hands thoroughly with soap and water after handling.[4]
3. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wear full PPE, including respiratory protection.
-
Dampen solid spills with water to prevent dusting before sweeping.[4]
-
Contain and absorb liquid spills with sand, earth, or vermiculite.[4]
-
Collect the spilled material into a suitable, labeled container for disposal.
-
Prevent the spillage from entering drains or water courses.[1][4]
Disposal Plan
Proper disposal of this compound and its contaminated waste is imperative to prevent environmental contamination and comply with regulations.
1. Waste Collection:
-
Collect all waste material, including unused product and contaminated disposables (gloves, wipes, etc.), in a designated and clearly labeled hazardous waste container.
-
Ensure the waste container is securely sealed when not in use.[4]
2. Disposal Method:
-
Dispose of the chemical waste through incineration in a licensed chemical incinerator.[3]
-
Alternatively, burial in a licensed landfill may be an option, but this should be confirmed with local waste management authorities.[4]
3. Container Decontamination:
-
Decontaminate empty containers before disposal or reuse.
-
Observe all label safeguards until containers are thoroughly cleaned and destroyed.[4]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Precautions for Safe Handling and Storage of Thiourea Dioxide [dasteck.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemos.de [chemos.de]
- 6. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
